Aminohexylgeldanamycin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H53ClN4O8 |
|---|---|
Molecular Weight |
681.3 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11-,21-12+,23-18+;/t20-,22+,27+,28+,30-,32+;/m1./s1 |
InChI Key |
KIDYRDGTJBAQHJ-CZSHERGUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC.Cl |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Primary Cellular Target of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin hydrochloride, a derivative of the natural product geldanamycin, is a potent anti-tumor agent whose primary cellular target is Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the interaction between this compound and its primary target, HSP90. It includes quantitative data on binding affinity and cellular effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
The Primary Cellular Target: Heat Shock Protein 90 (HSP90)
The principal cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (HSP90).[1][4] This protein is ubiquitously expressed and plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a multitude of "client" proteins.[2][3] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it a compelling target for cancer therapy.[2][5] this compound, similar to its well-characterized analog 17-allylamino-17-demethoxygeldanamycin (17-AAG), binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[1] This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncoproteins and key signaling molecules that drive malignant progression.[6][7]
Quantitative Data
The following tables summarize the quantitative data for the interaction of the closely related HSP90 inhibitor, 17-AAG, with its target and its effects on cancer cells. This data is presented as a proxy for this compound due to the extensive characterization of 17-AAG and its similar mechanism of action.
Table 1: HSP90 Binding Affinity of 17-AAG
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | 5 nM | Cell-free assay | [6][8] |
| Binding Affinity | ~100-fold higher for tumor cell HSP90 vs. normal cell HSP90 | Cellular extracts | [5][6] |
Table 2: Anti-proliferative Activity (IC₅₀) of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 25-45 nM | [8] |
| Various Glioma Cell Lines | Glioblastoma | 50-500 nM | [9] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 nM | [10] |
| SKBR-3 | Breast Cancer | 70 nM | [10] |
| H1437 | Lung Adenocarcinoma | 3.473 nM | [11] |
| H1650 | Lung Adenocarcinoma | 3.764 nM | [11] |
| H358 | Lung Adenocarcinoma | 4.662 nM | [11] |
Signaling Pathway
The inhibition of HSP90 by this compound disrupts multiple oncogenic signaling pathways. The following diagram illustrates the central role of HSP90 and the downstream consequences of its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with HSP90 and its cellular consequences.
HSP90 Binding Assay: Fluorescence Polarization
This assay measures the binding of a fluorescently labeled HSP90 inhibitor to HSP90. Unlabeled inhibitors, such as this compound, will compete for binding and cause a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant HSP90α
-
Fluorescently labeled geldanamycin (e.g., BODIPY-geldanamycin or FITC-geldanamycin)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% Triton X-100, 1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add a fixed concentration of purified HSP90α (e.g., 30 nM) and fluorescently labeled geldanamycin (e.g., 5 nM) to each well containing assay buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC₅₀ value by plotting the decrease in fluorescence polarization against the logarithm of the inhibitor concentration.
Western Blot Analysis of HSP90 Client Protein Degradation
This method is used to detect the levels of HSP90 client proteins in cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against HSP90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel HSP90 inhibitor like this compound.
Conclusion
This compound's primary cellular target is the molecular chaperone HSP90. By inhibiting HSP90's function, this compound triggers the degradation of numerous oncoproteins, leading to the suppression of cancer cell proliferation and survival. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this and other HSP90 inhibitors. The methodologies described herein are fundamental to the pre-clinical evaluation of such compounds and are essential for advancing our understanding of their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Aminohexylgeldanamycin hydrochloride, a derivative of the potent Hsp90 inhibitor, geldanamycin. This document details the synthetic pathways, experimental protocols, and key chemical characteristics of this compound class, with a focus on providing actionable information for researchers in oncology and drug development.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Geldanamycin, a natural product, was one of the first identified Hsp90 inhibitors. However, its clinical development has been hampered by poor solubility and hepatotoxicity.[2]
This has led to the development of numerous geldanamycin analogs with improved pharmacological properties. The 17-aminoalkylgeldanamycin derivatives, in particular, have shown promise. The addition of an aminoalkyl chain at the 17-position of the geldanamycin ansa-macrocycle can enhance water solubility and allow for further chemical modification. The hydrochloride salt of these derivatives is often prepared to further improve aqueous solubility and facilitate formulation for preclinical and clinical studies.[3][4] this compound represents a key analog in this class, offering a balance of Hsp90 inhibitory activity and improved physicochemical properties.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the initial synthesis of the free base, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, followed by its conversion to the hydrochloride salt.
Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
The synthesis of 17-aminoalkylgeldanamycin derivatives is achieved through a nucleophilic substitution reaction at the 17-position of geldanamycin. The methoxy group at this position is displaced by a primary amine.
Experimental Protocol:
-
Materials: Geldanamycin, 1,6-Hexanediamine, Dichloromethane (DCM, anhydrous), Nitrogen gas, Thin Layer Chromatography (TLC) plates (silica gel), Hexane, Ethyl acetate.
-
Procedure:
-
Dissolve geldanamycin in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add a molar excess (typically 3-5 equivalents) of 1,6-hexanediamine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of 10:1 DCM:Methanol). The disappearance of the starting geldanamycin spot and the appearance of a new, more polar, purple spot indicates product formation.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to isolate the desired 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.
-
The purified product is dried under vacuum to yield a purple solid.
-
Formation of this compound
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction performed in an appropriate solvent.
Experimental Protocol:
-
Materials: 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, Hydrochloric acid (HCl) in a suitable solvent (e.g., 1M in diethyl ether or methanol), Diethyl ether (anhydrous).
-
Procedure:
-
Dissolve the purified 17-(6-aminohexyl)amino-17-demethoxygeldanamycin in a minimal amount of a suitable solvent, such as dichloromethane or methanol.
-
Slowly add a stoichiometric amount of hydrochloric acid solution (e.g., 1M HCl in diethyl ether) to the stirred solution.
-
The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like anhydrous diethyl ether.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
-
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below is a compilation from available literature on the free base and related hydrochloride salts.
| Property | Value | Reference |
| Chemical Formula | C34H51N3O8 • HCl | |
| Molecular Weight | 682.25 g/mol | |
| Appearance | Purple to dark red solid | [5] |
| Solubility | ||
| Water | Increased solubility compared to free base | [3][4] |
| DMSO | Soluble | [5] |
| Methanol | Soluble | [5] |
| Storage Conditions | -20°C, protect from light |
Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
Aminohexylgeldanamycin, like other geldanamycin derivatives, exerts its biological effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.[1]
The Hsp90 Chaperone Cycle
The proper functioning of Hsp90 relies on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation and activation.
Inhibition by Aminohexylgeldanamycin and Client Protein Degradation
Aminohexylgeldanamycin binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP. This locks Hsp90 in a conformation that is unable to process client proteins, leading to their ubiquitination and degradation via the proteasome.[6][7]
A wide array of oncoproteins are Hsp90 clients, and their degradation upon Hsp90 inhibition accounts for the anti-cancer activity of geldanamycin derivatives.
Table of Key Hsp90 Client Proteins:
| Client Protein Category | Examples |
| Kinases | Akt, Raf-1, EGFR, HER2, Bcr-Abl, c-Met |
| Transcription Factors | p53 (mutant), HIF-1α, Steroid Receptors |
| Other | Telomerase, Survivin |
Conclusion
This compound is a promising geldanamycin derivative with improved physicochemical properties that facilitate its use in research and development. Its synthesis is straightforward, and its mechanism of action through Hsp90 inhibition is well-characterized. This technical guide provides a foundational resource for scientists working with this and related compounds, offering detailed protocols and a summary of its key chemical and biological properties. Further research into the specific activity and therapeutic potential of this compound is warranted to fully elucidate its role in the landscape of Hsp90-targeted cancer therapies.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-(Allylamino)-17-demethoxygeldanamycin = 98 HPLC, solid 75747-14-7 [sigmaaldrich.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein 90 and the Proteasome | Oncohema Key [oncohemakey.com]
The Multifaceted Impact of Aminohexylgeldanamycin Hydrochloride on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride, a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive the initiation and progression of cancer. By targeting HSP90, this compound, often referred to as 17-allylamino-17-demethoxygeldanamycin (17-AAG), disrupts numerous oncogenic signaling pathways simultaneously. This multi-targeted approach makes it a compelling agent in cancer therapy, capable of inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. This technical guide provides an in-depth analysis of the effects of this compound on key cancer cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90.[1][2] This competitive inhibition of ATP binding locks HSP90 in a conformation that is unable to process its client proteins effectively.[1] Consequently, these client proteins become destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[3] The depletion of these critical oncoproteins disrupts the signaling cascades they control, leading to the inhibition of cancer cell proliferation and survival.[4][5]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound (17-AAG) varies across different cancer cell lines, largely dependent on their reliance on specific HSP90 client proteins. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 25-45 | [6] |
| LAPC-4 | Prostate Cancer | 25-45 | [6] |
| DU-145 | Prostate Cancer | 25-45 | [6] |
| PC-3 | Prostate Cancer | 25-45 | [6] |
| BT474 | Breast Cancer | 5-6 | [6] |
| N87 | Gastric Cancer | 5-6 | [6] |
| SKOV3 | Ovarian Cancer | 5-6 | [6] |
| SKBR3 | Breast Cancer | 5-6 | [6] |
| JIMT-1 | Breast Cancer | 10 | [7] |
| SKBR-3 | Breast Cancer | 70 | [7] |
| A549 | Lung Cancer | 0.303 | [6] |
| IST-MEL1 | Melanoma | 0.407 | [6] |
| NCI-SNU-1 | Gastric Cancer | 2.07 | [6] |
Table 2: Effect of 17-AAG on Protein Expression and Apoptosis
| Cell Line | Treatment | Effect on Protein Expression | Apoptosis Induction | Reference |
| G-415 (Gallbladder Cancer) | 12 µM 17-AAG (72h) | ↓EGFR, ↓AKT, ↓p-AKT, ↓p-ERK, ↓Cyclin D1, ↑Cyclin B1 | 18.7% apoptotic cells | [5] |
| GB-d1 (Gallbladder Cancer) | 12 µM 17-AAG (72h) | ↓EGFR, ↓AKT, ↓p-AKT, ↓p-ERK, ↓Cyclin D1, ↓Cyclin B1 | 69.9% apoptotic cells | [5] |
| IMR-32 (Neuroblastoma) | 1 µM 17-AAG (48h) | ↓Oct4, ↓HMGA1, ↓FABP5, ↑MYCN, ↑Prohibitin | Significant increase | [8] |
| SK-N-SH (Neuroblastoma) | 1 µM 17-AAG (48h) | ↓Oct4, ↓HMGA1, ↓FABP5, ↓MYCN, ↓Prohibitin | Significant increase | [8] |
Core Signaling Pathways Affected
This compound's inhibition of HSP90 leads to the degradation of a wide array of oncoproteins, thereby impacting several critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a key client protein of HSP90.[3] Treatment with 17-AAG leads to the degradation of Akt, which in turn inhibits downstream signaling through mTOR and its effectors, ultimately leading to decreased protein synthesis and cell growth.[9][10][11][12]
Caption: PI3K/Akt/mTOR pathway inhibition by 17-AAG.
RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF/Raf-1) are key components of this pathway and are client proteins of HSP90.[4][13] Inhibition of HSP90 by 17-AAG leads to the degradation of RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting cell proliferation.[14][15]
Caption: RAS/RAF/MEK/ERK pathway inhibition by 17-AAG.
Other Key Client Proteins and Pathways
Beyond Akt and Raf, HSP90 has a broad range of client proteins that are critical for cancer cell survival. These include:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers. 17-AAG promotes its degradation.[7]
-
Cyclin-Dependent Kinases (CDKs): Such as CDK4, which are essential for cell cycle progression. Their degradation contributes to cell cycle arrest.[16]
-
Mutant p53: A tumor suppressor that, when mutated, can gain oncogenic functions. HSP90 stabilizes mutant p53, and its inhibition can lead to its degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, Raf-1, HER2, β-actin) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest cells after treatment and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[21][22]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[23]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[21]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
-
Cell Lysis: Lyse the treated cells in a chilled lysis buffer.[24][25]
-
Substrate Addition: Add a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., AMC) to the cell lysate. For caspase-3, a common substrate is DEVD-pNA or DEVD-AMC.[26]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[24]
-
Detection: Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) using a microplate reader. The signal is proportional to the caspase activity.[26]
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships in the mechanism of action can aid in understanding and planning research.
Caption: General experimental workflow for studying 17-AAG.
Caption: Logical flow of 17-AAG's mechanism of action.
Conclusion
This compound is a potent HSP90 inhibitor that effectively disrupts multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation. By promoting the degradation of key client proteins such as Akt, RAF kinases, and HER2, it induces cell cycle arrest and apoptosis in a wide range of cancer cell types. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising anti-cancer agent. A thorough understanding of its multifaceted mechanism of action is essential for designing effective therapeutic strategies, including rational combination therapies, to overcome cancer's complexity and resistance mechanisms.
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanespimycin (17-AAG) | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. biogot.com [biogot.com]
Unveiling the Anti-Angiogenic Potential of Aminohexylgeldanamycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aminohexylgeldanamycin hydrochloride (AH-GDM HCl) is a synthetic derivative of Geldanamycin, a benzoquinone ansamycin antibiotic. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. Many of these client proteins are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in tumor growth and metastasis, making anti-angiogenic agents a cornerstone of cancer therapy. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols.
Mechanism of Action: Targeting the Angiogenic Cascade through Hsp90 Inhibition
This compound exerts its anti-angiogenic effects primarily by inhibiting the chaperone function of Hsp90.[1] This inhibition leads to the destabilization and subsequent proteasomal degradation of a multitude of Hsp90 client proteins that are essential for various steps of the angiogenic process. The primary pathways affected are the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.
VEGF Signaling Pathway: The VEGF pathway is a critical driver of angiogenesis. Binding of VEGF to its receptor, VEGFR2, on endothelial cells triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Several key components of this pathway, including VEGFR2 itself, Akt, and endothelial nitric oxide synthase (eNOS), are client proteins of Hsp90. By inhibiting Hsp90, this compound disrupts the stability and function of these proteins, thereby attenuating VEGF-induced signaling and inhibiting angiogenesis.
HIF-1α Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of numerous pro-angiogenic genes, including VEGF. HIF-1α is a well-established Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the degradation of HIF-1α, even under hypoxic conditions, thus suppressing the transcription of its target genes and inhibiting the angiogenic switch.
Figure 1: Mechanism of action of this compound in inhibiting angiogenesis.
Quantitative Data on Anti-Angiogenic Effects
While extensive quantitative data for this compound as a standalone agent is limited in publicly available literature, studies on its conjugated forms, particularly with N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, provide valuable insights into its potent anti-angiogenic activity.
| Assay | Cell Line | Treatment | Concentration | Effect |
| Cell Proliferation | HUVEC | HPMA copolymer-AH-GDM-RGDfK | Not specified | Superior activity compared to non-targeted conjugates. |
| In Vivo Angiogenesis | Nude mice with DU-145 xenografts | HPMA copolymer-AH-GDM-RGDfK | Equimolar doses | Higher inhibition of angiogenesis compared to non-targeted systems. |
Note: The majority of published studies focus on Aminohexylgeldanamycin (AH-GDM) conjugated to HPMA copolymers, often targeted with RGDfK peptides to enhance delivery to tumor neovasculature. The data presented reflects the activity of these conjugates. Further research is required to establish the specific IC50 values and inhibition percentages of unconjugated this compound in various angiogenesis assays.
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-angiogenic properties of this compound.
Endothelial Cell Proliferation Assay
This assay determines the effect of a compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh EGM containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the endothelial cell proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Matrigel or other basement membrane matrix
-
EGM
-
This compound
-
24- or 48-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 24- or 48-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of a compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Fibronectin or collagen
-
EGM
-
VEGF (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Coat the underside of the Boyden chamber inserts with fibronectin or collagen and allow them to dry.
-
Place the inserts into the wells of a 24-well plate.
-
Add EGM containing VEGF to the lower chamber.
-
Harvest HUVECs and resuspend them in serum-free EGM containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for HIF-1α and VEGF
This technique is used to determine the effect of this compound on the protein levels of HIF-1α and VEGF.
Materials:
-
HUVECs or other relevant endothelial cell line
-
This compound
-
Hypoxia chamber or cobalt chloride (to induce HIF-1α)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture endothelial cells and treat them with this compound under normoxic and hypoxic conditions (or with a hypoxia-mimicking agent).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as an anti-angiogenic agent through its potent inhibition of Hsp90. By disrupting the stability of key proteins in the VEGF and HIF-1α signaling pathways, it effectively inhibits endothelial cell proliferation, migration, and tube formation. While much of the existing detailed quantitative data is derived from studies of its conjugated forms, the underlying mechanism of action provides a strong rationale for its further investigation as a standalone therapeutic. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the anti-angiogenic properties of this promising compound. Future studies should focus on establishing a comprehensive profile of the unconjugated form to fully realize its therapeutic potential in oncology and other angiogenesis-dependent diseases.
References
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to Studying Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic.[1] Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[] HSP90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide range of "client" proteins. Many of these client proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.
In cancer cells, there is a heightened reliance on HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins. By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This targeted disruption of oncoprotein function makes HSP90 inhibitors like this compound promising candidates for cancer therapy.
The degradation of essential cellular proteins induces a state of cellular stress, triggering a cascade of signaling pathways collectively known as the cellular stress response. This response is a fundamental mechanism by which cells attempt to cope with and adapt to adverse conditions. Studying the cellular stress response induced by this compound provides valuable insights into the compound's mechanism of action and its potential therapeutic applications. This guide provides an in-depth overview of the use of this compound as a tool to investigate the cellular stress response, complete with experimental protocols and data presentation formats.
Mechanism of Action: Induction of Cellular Stress
This compound exerts its effects by binding to the N-terminal ATP-binding pocket of HSP90.[1] This competitive inhibition of ATP binding prevents the conformational changes required for the chaperone's function. The subsequent degradation of HSP90 client proteins disrupts cellular proteostasis and activates multiple stress response pathways, most notably the Heat Shock Response (HSR) and the Unfolded Protein Response (UPR).
The Heat Shock Response (HSR)
The HSR is a primary cellular defense mechanism against proteotoxic stress. Inhibition of HSP90 by this compound leads to the dissociation of Heat Shock Factor 1 (HSF1) from the HSP90 complex. Liberated HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of genes encoding heat shock proteins (HSPs), such as HSP70 and HSP27. The upregulation of these chaperones is an attempt by the cell to refold or degrade the accumulating misfolded proteins and restore homeostasis.
The Unfolded Protein Response (UPR)
The UPR is an integrated signal transduction pathway that originates in the endoplasmic reticulum (ER) and is activated by an accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. HSP90 inhibition can indirectly lead to ER stress by affecting the stability of proteins that are translocated into or are residents of the ER. The UPR is mediated by three main sensor proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease activity. It unconventionally splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.
Prolonged or overwhelming ER stress, which can be induced by sustained HSP90 inhibition, can switch the UPR from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.
Quantitative Data on Geldanamycin Derivatives
While specific IC50 values for this compound are not widely published in the public domain, data from its close analog, 17-AAG (17-allylamino-17-demethoxygeldanamycin), and a related conjugate provide a strong indication of its potency.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Aminohexylgeldanamycin-Docetaxel Conjugate | DU145 (Prostate Cancer) | Not Specified | 2.4 nM | [] |
| 17-AAG | HCT-116 (Colon Carcinoma) | MTT Assay (48h) | 1.71 mg/L (~2.9 µM) | [3] |
| 17-AAG | Eca-109 (Esophageal Squamous Carcinoma) | MTT Assay (48h) | 1.10 ± 0.02 µM | [4] |
| 17-AAG | MCF-7 (Breast Cancer) | Not Specified | Not Specified | [5] |
| 17-AAG | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | [6][7] |
Experimental Protocols
The following protocols are provided as a guide for studying the cellular stress response induced by this compound. Given the limited specific data for this compound, the suggested concentrations are based on those used for the closely related and well-characterized analog, 17-AAG. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.
Cell Culture and Treatment
-
Cell Lines: HCT-116 (human colon carcinoma) and MDA-MB-231 (human breast adenocarcinoma) are commonly used and well-characterized cell lines for studying cancer biology and drug responses.[3][6][7]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment: The day before treatment, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) to allow for attachment and reach 60-70% confluency on the day of treatment. On the day of the experiment, dilute the stock solution of this compound in fresh culture medium to the desired final concentrations (a starting range of 0.1 µM to 10 µM is recommended for initial dose-response studies). Remove the old medium from the cells and replace it with the medium containing the compound or a vehicle control (DMSO at a concentration equal to that in the highest drug concentration). Incubate for the desired time points (e.g., 4, 8, 16, 24, or 48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Cellular Stress Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the cellular stress response.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Recommended primary antibodies include:
-
HSP90 Client Proteins: Akt, Her2, c-Raf
-
Heat Shock Response: HSP70, HSF1
-
Unfolded Protein Response: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, ATF6, XBP1s, CHOP, BiP/GRP78
-
Apoptosis: Cleaved Caspase-3, PARP
-
Loading Control: β-actin, GAPDH, or Tubulin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.
References
- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
The Ansa Bridge to Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of Geldanamycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geldanamycin, a naturally occurring benzoquinone ansamycin, has carved a significant niche in the landscape of cancer drug discovery. Initially identified for its antimicrobial properties, its potent antitumor activity was later attributed to its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. This technical guide provides a comprehensive overview of the discovery of geldanamycin, its intricate mechanism of action, and the subsequent development of clinically relevant derivatives. Detailed experimental protocols for key assays, quantitative data on the pharmacological properties of these compounds, and visualizations of the involved signaling pathways are presented to serve as a valuable resource for researchers in the field.
Discovery of Geldanamycin
Geldanamycin was first isolated in 1970 from the fermentation broth of the bacterium Streptomyces hygroscopicus var. geldanus var. nova[1]. Initially, it was noted for its moderate activity against bacteria and fungi[2]. However, its potent antiproliferative and antitumor effects soon became the focus of intense research. The pivotal breakthrough in understanding its mechanism of action came in 1994 when it was discovered that geldanamycin specifically binds to and inhibits Heat Shock Protein 90 (Hsp90)[1][3]. This discovery repositioned geldanamycin as a lead compound for the development of a novel class of anticancer agents targeting protein folding machinery.
The biosynthesis of geldanamycin is a complex process involving a Type I polyketide synthase encoded by the gelA, gelB, and gelC genes. The synthesis is initiated with 3-amino-5-hydroxybenzoic acid (AHBA) and proceeds through the addition of malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA to form the precursor, progeldanamycin, which then undergoes several modifications to yield the final active molecule[4].
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
Hsp90 is a highly abundant and essential molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins. In cancer cells, many of these client proteins are oncoproteins, transcription factors, and kinases that are critical for tumor growth, survival, and metastasis[2][3]. Hsp90's function is dependent on its ability to bind and hydrolyze ATP.
Geldanamycin and its derivatives exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90[4][5]. This competitive inhibition of ATP binding locks Hsp90 in a conformation that is unable to process its client proteins effectively. Consequently, the client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. This simultaneous degradation of multiple key oncogenic drivers is a unique and powerful attribute of Hsp90 inhibitors.
The Hsp90 Chaperone Cycle
The proper functioning of Hsp90 involves a dynamic cycle of conformational changes driven by ATP binding and hydrolysis, and regulated by a host of co-chaperones.
Caption: The Hsp90 chaperone cycle, a dynamic process of conformational changes driven by ATP hydrolysis.
Geldanamycin's Disruption of the Hsp90 Cycle and Client Protein Degradation
Geldanamycin's binding to the N-terminal domain of Hsp90 prevents the conformational changes necessary for the chaperone cycle to proceed, leading to the degradation of client proteins.
Caption: Geldanamycin binds to Hsp90, leading to the ubiquitination and proteasomal degradation of client proteins.
Development of Geldanamycin Derivatives
Despite its potent antitumor activity, the clinical development of geldanamycin was hampered by its poor water solubility and significant hepatotoxicity[6][7]. This led to the development of semi-synthetic derivatives with improved pharmacological profiles. Modifications have primarily focused on the 17-position of the ansa ring.
Key Derivatives in Clinical Development
-
17-AAG (Tanespimycin, NSC 330507): This was the first geldanamycin analog to enter clinical trials. It is synthesized by the substitution of the 17-methoxy group with an allylamino group. 17-AAG demonstrated a more favorable toxicity profile compared to geldanamycin while retaining potent Hsp90 inhibitory activity[8][9]. It has been evaluated in numerous clinical trials for a variety of solid and hematological malignancies[10][11].
-
17-DMAG (Alvespimycin, NSC 707545): This derivative features a dimethylaminoethylamino substitution at the 17-position, which confers increased water solubility and oral bioavailability compared to 17-AAG[9][12]. While showing promising preclinical activity and entering clinical trials, its development was also met with challenges related to its toxicity profile[9][13][14].
-
IPI-504 (Retaspimycin): This is the hydroquinone hydrochloride salt of 17-AAG. It was developed to overcome the formulation challenges associated with the poor solubility of 17-AAG. IPI-504 is more water-soluble and converts to 17-AAG in vivo[15][16]. It has been investigated in clinical trials for gastrointestinal stromal tumors (GIST) and other solid tumors[15][16].
Impact on Key Signaling Pathways: The PI3K/Akt Pathway
A critical Hsp90 client protein is the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and plays a pivotal role in cell survival, proliferation, and metabolism. By inhibiting Hsp90, geldanamycin and its derivatives lead to the degradation of Akt, thereby disrupting this crucial survival pathway and inducing apoptosis in cancer cells[9][17].
Caption: Geldanamycin inhibits Hsp90, leading to the degradation of Akt and the disruption of the pro-survival PI3K/Akt signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for geldanamycin and its clinically evaluated derivatives.
Table 1: In Vitro Activity of Geldanamycin and Derivatives
| Compound | Target | Assay | IC50 / Kd | Cell Line / Conditions | Reference |
| Geldanamycin | Hsp90 | Binding Affinity (SPROX) | Kd: 1 µM (0.5h), 0.03 µM (24h) | MCF-7 cell lysate | [12] |
| 17-AAG (Tanespimycin) | Hsp90 | Hsp90 Inhibition | IC50: 5 nM | Cell-free assay | [6][8] |
| 17-AAG (Tanespimycin) | Cell Growth | Proliferation Assay | IC50: 25-45 nM | Prostate cancer cell lines | [8] |
| 17-AAG (Tanespimycin) | Cell Growth | Proliferation Assay | IC50: 5-6 nM | HER-2 overexpressing cancer cells | [8][18] |
| 17-DMAG (Alvespimycin) | Hsp90 | Hsp90 Inhibition | IC50: 62 nM | Cell-free assay | [19] |
| 17-DMAG (Alvespimycin) | Her2 Degradation | Western Blot | EC50: 8 ± 4 nM | SKBR3 cells | [20] |
| 17-DMAG (Alvespimycin) | Hsp70 Induction | Western Blot | EC50: 4 ± 2 nM | SKBR3 cells | [20] |
| IPI-504 (Retaspimycin) | Cell Growth | Proliferation Assay | IC50 values vary | Lung adenocarcinoma cell lines | [21] |
Table 2: Pharmacokinetic Parameters of Geldanamycin Derivatives in Humans
| Compound | Dose and Schedule | Cmax | AUC | Clearance (CL) | Half-life (t1/2) | Reference |
| 17-AAG (Tanespimycin) | ||||||
| 220 mg/m² (days 1,4,8,11 q21d) | - | - | - | - | [10] | |
| 150-360 mg/m² (twice weekly for 2 weeks q21d) | Dose-dependent | Linear increase with dose | 12.5-29.6 L/hr/m² | - | [22] | |
| 150 mg/m² with Bortezomib | 1340 ± 411 ng/mL | 5630 ± 1950 ngh/mL | 30.6 ± 10.9 L/h/m² | 3.5 ± 1.2 h | [23] | |
| 17-DMAG (Alvespimycin) | ||||||
| 80 mg/m² (weekly) | 2680 nmol/L | Proportional to dose ≤ 80mg/m² | 18.9 L/hr | - | [3][4] | |
| 36 mg/m² (5 dose infusion) | - | 1,059–9,007 mg/Lh (95% PI) | - | - | [5] | |
| IPI-504 (Retaspimycin) | ||||||
| 400 mg/m² (twice weekly for 2 weeks on/1 week off) | 6740 ng/mL | - | - | ~2-4 h | [17] | |
| 300 mg/m² (weekly with Trastuzumab) | - | 10,003 ng*h/mL (C1D1) | 106.5 L/h (C1D1) | 2.86 h (C1D1) | [18] |
Experimental Protocols
This section provides generalized, step-by-step protocols for key experiments used in the study of geldanamycin and its derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin) for binding to Hsp90.
-
Reagents and Materials:
-
Purified recombinant Hsp90 protein.
-
Fluorescently labeled Hsp90 inhibitor (e.g., BODIPY-geldanamycin).
-
Test compounds (geldanamycin or derivatives).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of Hsp90 protein to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known Hsp90 inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for binding equilibrium.
-
Add a fixed concentration of the fluorescently labeled Hsp90 inhibitor to all wells.
-
Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the effect of Hsp90 inhibitors on the protein levels of Hsp90 clients like Akt.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3).
-
Cell culture medium and supplements.
-
Geldanamycin or its derivatives.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against the client protein of interest (e.g., anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in client protein levels.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents and Materials:
-
Adherent cancer cell line.
-
Complete cell culture medium.
-
Geldanamycin or its derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
The discovery of geldanamycin and its specific inhibition of Hsp90 opened a new avenue for cancer therapy. While the parent compound proved too toxic for clinical use, the development of derivatives such as 17-AAG, 17-DMAG, and IPI-504 has provided valuable insights into the therapeutic potential and challenges of targeting this essential molecular chaperone. The ability of Hsp90 inhibitors to simultaneously disrupt multiple oncogenic signaling pathways remains a highly attractive strategy for overcoming drug resistance and improving patient outcomes. This technical guide provides a foundational resource for researchers dedicated to advancing the field of Hsp90-targeted cancer therapy, from fundamental discovery to preclinical and clinical development.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. mdpi.com [mdpi.com]
- 16. Item - Supplementary Table 1 from A Phase I Study of the HSP90 Inhibitor Retaspimycin Hydrochloride (IPI-504) in Patients with Gastrointestinal Stromal Tumors or Soft-Tissue Sarcomas - figshare - Figshare [figshare.com]
- 17. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A physiologically based pharmacokinetic model of alvespimycin in mice and extrapolation to rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Characterization of Heat Shock Protein 90β and Molecular Interactions with Geldanamycin and Ritonavir: A Computational Study [mdpi.com]
- 21. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Aminohexylgeldanamycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aminohexylgeldanamycin hydrochloride, a semi-synthetic derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis and tumor survival. By targeting the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins and subsequent inhibition of tumor growth and angiogenesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its biological activity.
The Core Structure and Key Modifications
The foundational structure of this compound is the ansamycin backbone of geldanamycin, characterized by a benzoquinone ring and a macrocyclic lactam. The key to its enhanced pharmacological profile lies in the strategic modification at the C17 position of the benzoquinone ring.
The methoxy group present at the C17 position of geldanamycin is susceptible to nucleophilic substitution. In Aminohexylgeldanamycin, this methoxy group is replaced by a 6-aminohexylamino side chain. This modification is pivotal for several reasons:
-
Increased Water Solubility: The introduction of the aminoalkyl chain significantly improves the aqueous solubility of the compound compared to the parent geldanamycin, a critical factor for drug formulation and bioavailability. The hydrochloride salt form further enhances this property.
-
Modulation of HSP90 Binding: The nature of the substituent at C17 directly influences the binding affinity for the HSP90 ATP pocket. The hexyl chain length and the terminal amino group contribute to favorable interactions within the binding site.
-
Potential for Conjugation: The terminal primary amine of the aminohexyl group provides a reactive handle for conjugation to drug delivery systems, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, enabling targeted delivery to tumor tissues.[1][2][3][4][5][6][7][8]
Quantitative Analysis of Biological Activity
The biological activity of this compound and its conjugates has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| HPMA copolymer-AH-GDM | PC-3 (Prostate) | Growth Inhibition (MTT) | Comparable to free drug | [1] |
| HPMA copolymer-AH-GDM | DU145 (Prostate) | Growth Inhibition (MTT) | Comparable to free drug | [1] |
| HPMA copolymer-AH-GDM | HUVEC (Endothelial) | Growth Inhibition (MTT) | Comparable to free drug | [1] |
| HPMA copolymer-RGDfK-AH-GDM | DU-145 (Prostate) | Antitumor Activity (in vivo) | Significantly higher than non-targeted conjugate | [2][4] |
| HPMA copolymer-RGDfK-AH-GDM | Endothelial Cells | Antiangiogenic Activity (in vitro) | Superior to non-targeted conjugate | [2][4] |
Mechanism of Action: The HSP90 Chaperone Cycle Inhibition
This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Experimental Protocols
Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
The synthesis of 17-substituted aminogeldanamycin derivatives is achieved through a nucleophilic substitution reaction.
Caption: Synthesis and purification of this compound.
Protocol:
-
Reaction Setup: Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane, under an inert atmosphere.
-
Nucleophilic Addition: An excess of 1,6-hexanediamine is added to the solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Workup: The reaction mixture is typically filtered and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of solvents (e.g., ethyl acetate/hexanes) to isolate the desired 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.
-
Salt Formation: The purified product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
In Vitro Cell Viability (MTT) Assay
The cytotoxic effect of this compound is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: MTT assay workflow for determining cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 550-570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis of HSP90 Client Proteins
Western blotting is used to confirm the mechanism of action by observing the degradation of HSP90 client proteins.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The structure-activity relationship of this compound is centered on the C17-aminohexylamino substitution of the geldanamycin core. This modification imparts favorable physicochemical properties and maintains potent inhibitory activity against HSP90. The subsequent degradation of key oncogenic client proteins translates to significant antitumor and antiangiogenic effects. The detailed experimental protocols provided herein offer a framework for the synthesis and comprehensive biological evaluation of this promising class of HSP90 inhibitors. Further exploration of this chemical scaffold holds potential for the development of next-generation anticancer therapeutics.
References
- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. japsonline.com [japsonline.com]
- 4. Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aminohexylgeldanamycin Hydrochloride in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[4] This targeted degradation of oncoproteins makes HSP90 inhibitors like this compound promising candidates for cancer therapy.[1][3][5]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to assess its anti-cancer effects. The methodologies cover cell viability assays, analysis of protein degradation, and investigation of cell signaling pathways.
Mechanism of Action: HSP90 Inhibition
HSP90 plays a crucial role in stabilizing a wide array of client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[6] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4, CDK6).[2] In cancer cells, these proteins are often overexpressed or mutated, driving malignant progression. HSP90 inhibitors exploit the reliance of cancer cells on these chaperoned proteins. Inhibition of HSP90 leads to the misfolding and subsequent degradation of these client proteins, thereby blocking multiple oncogenic signaling pathways simultaneously.[7][8][9]
Data Presentation
The following table summarizes the cytotoxic activity of geldanamycin derivatives in various cancer cell lines. While specific IC50 values for this compound are not widely published, the data for structurally related compounds provide a strong indication of its potential potency. For instance, a derivative, 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin, has shown significant inhibitory effects on the proliferation of several cancer cell lines.[6]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 13.6 | [6] |
| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | HepG2 | Hepatocellular Carcinoma | 25.1 | [6] |
| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | H460 | Non-Small Cell Lung Cancer | 42.8 | [6] |
| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | SW1990 | Pancreatic Cancer | 67.4 | [6] |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 105.62 | [10] |
| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 | Hepatocellular Carcinoma | 124.57 | [10] |
| 17-(5’-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Cancer | 82.50 | [10] |
| 17-(5’-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 | Hepatocellular Carcinoma | 114.35 | [10] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HepG2, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution (e.g., in DMSO). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the expression levels of HSP90 client proteins.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-CDK4, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is commonly used as a loading control. An increase in HSP70 expression can serve as a biomarker for HSP90 inhibition.[4]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control. The rates of apoptosis for MCF-7, HepG2, H460, and SW1990 cells incubated with 10 µg/mL of a similar derivative were 23.16%, 27.55%, 22.21%, and 20.47%, respectively.[6]
References
- 1. japsonline.com [japsonline.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: Preparation of Aminohexylgeldanamycin Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin hydrochloride is a potent derivative of geldanamycin and functions as a heat shock protein 90 (HSP90) inhibitor, exhibiting significant antiangiogenic and antitumor activities.[1][2][3] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Chemical and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1146534-45-3 | [1][4] |
| Molecular Formula | C₃₄H₅₃ClN₄O₈ | [1][4] |
| Molecular Weight | 681.26 g/mol | [1] |
| Appearance | Solid | [] |
| Solubility | Soluble in DMSO | [] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the powder.
-
Weighing the Compound: In a sterile microcentrifuge tube or vial, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.681 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed powder. To continue the example, add 100 µL of DMSO to 0.681 mg of the compound to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots in tightly sealed vials.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Stability |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
For long-term storage, it is recommended to store the DMSO stock solution at -80°C.[1] Protect the compound and its solutions from light.[]
Mechanism of Action and Relevant Signaling Pathway
This compound is a potent inhibitor of HSP90.[1][2][3] HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby exerting its antitumor effects. A key signaling pathway affected by HSP90 inhibition is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and metabolism.
Figure 1: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols: Aminohexylgeldanamycin Hydrochloride in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aminohexylgeldanamycin hydrochloride, a potent Heat Shock Protein 90 (HSP90) inhibitor, in murine xenograft models of cancer. This document outlines the mechanism of action, presents available preclinical data, and offers detailed protocols for in vivo studies.
Introduction
This compound is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic that binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[1] HSP90 is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins critical for tumor growth, proliferation, and survival.[2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[3] This multimodal action makes it a compelling candidate for cancer therapy, and murine xenograft models are essential for evaluating its in vivo efficacy and pharmacodynamics.
Mechanism of Action
HSP90 plays a pivotal role in maintaining the stability and function of numerous proteins that are essential for the development and progression of cancer.[3] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multi-chaperone complex, making it a selective target for inhibitors.[4] this compound competitively binds to the ATP-binding site in the N-terminal domain of HSP90, blocking the conformational changes required for its chaperone activity.[4] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key client proteins implicated in cancer include:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET, VEGFR
-
Signaling Kinases: AKT, RAF-1, CDK4/6
-
Transcription Factors: HIF-1α, mutant p53
The degradation of these proteins disrupts critical signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.
Data Presentation
Table 1: In Vivo Efficacy of Aminohexylgeldanamycin (AH-GDM) Conjugate in a Prostate Cancer Xenograft Model
| Cell Line | Tumor Type | Animal Model | Treatment | Dose | Outcome |
| DU-145 | Prostate Cancer | Nude Mice | HPMA copolymer-RGDfK-AH-GDM conjugate | Equimolar to free drug | Significantly higher antitumor activity compared to non-targeted conjugate.[5] |
Table 2: Maximum Tolerated Dose (MTD) of Unconjugated this compound
| Animal Model | Route of Administration | MTD | Observation |
| Nude Mice | Intravenous (i.v.) | 30 mg/kg | Acute toxicity observed at 40 mg/kg.[6] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a murine xenograft study to evaluate the antitumor activity of this compound.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the cancer type being studied (e.g., DU-145 for prostate cancer).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 1-10 x 10^6 cells per 100 µL). Keep the cell suspension on ice until injection.
Murine Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of the human tumor cells.[7]
-
Acclimatization: Allow the mice to acclimate to the animal facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[8]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[9]
-
Drug Preparation and Administration
-
Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be non-toxic to the animals.
-
Dosing:
-
Determine the appropriate dose based on the MTD and any available efficacy data. For initial studies, a dose-response experiment is recommended.
-
Administer the drug solution to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
The control group should receive the vehicle solution only.
-
Follow the predetermined dosing schedule (e.g., daily, every other day, or as required).
-
Efficacy Evaluation and Endpoint
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and drug toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, toxicity, or adverse effects.
-
Endpoint Criteria: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, if they show signs of significant distress, or at the end of the study period.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting to assess the levels of HSP90 client proteins.
Mandatory Visualizations
Caption: Inhibition of the HSP90 chaperone cycle by Aminohexylgeldanamycin.
Caption: Workflow for a murine xenograft study.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and antiangiogenic activity of HPMA copolymer-aminohexylgeldanamycin-RGDfK conjugates for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Western blot protocol for detecting HSP90 client protein degradation after Aminohexylgeldanamycin hydrochloride treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the degradation of Heat Shock Protein 90 (HSP90) client proteins in cultured cells following treatment with Aminohexylgeldanamycin hydrochloride. HSP90 is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are implicated in oncogenesis.[1][2][3] this compound, a derivative of geldanamycin, is a potent inhibitor of HSP90.[4] Its binding to the N-terminal ATP-binding pocket of HSP90 disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[5][6][7] This protocol outlines the in vitro cell culture treatment, protein extraction, and subsequent analysis by Western blot to quantitatively measure the reduction in HSP90 client protein levels.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of a wide array of substrate proteins, referred to as "client proteins".[1][2][3] These clients include numerous kinases, transcription factors, and other proteins that are integral components of cell growth, differentiation, and survival signaling pathways.[8][9] In cancer cells, there is an increased reliance on HSP90 to maintain the stability of mutated and overexpressed oncoproteins, making HSP90 an attractive target for cancer therapy.[1][2]
This compound is a potent inhibitor of HSP90.[4] Like its parent compound geldanamycin, it competitively binds to the adenosine triphosphate (ATP) binding site in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[6][7] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[5][7]
Western blotting is a powerful and widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[10] This application note provides a comprehensive protocol for treating cultured cells with this compound and subsequently performing a Western blot to analyze the degradation of HSP90 client proteins.
Signaling Pathway of HSP90 Inhibition
The diagram below illustrates the mechanism by which this compound inhibits HSP90 and triggers the degradation of its client proteins.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for detecting HSP90 client protein degradation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | DC Chemicals | DC44918 |
| Cell Culture Medium (e.g., DMEM) | Mediatech, Inc.[11] | - |
| Fetal Bovine Serum (FBS) | Mediatech, Inc.[11] | - |
| Penicillin-Streptomycin | Mediatech, Inc.[11] | - |
| Trypsin-EDTA | Mediatech, Inc.[11] | - |
| Phosphate-Buffered Saline (PBS) | - | - |
| RIPA Lysis Buffer | Sigma-Aldrich | - |
| Protease Inhibitor Cocktail | Sigma-Aldrich | - |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | - |
| BCA Protein Assay Kit | Thermo Fisher Scientific | - |
| Laemmli Sample Buffer (2x) | Bio-Rad | - |
| Precast Polyacrylamide Gels | Bio-Rad | - |
| PVDF Membrane | Millipore | - |
| Skim Milk or BSA | - | - |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - |
| Primary Antibodies (e.g., anti-Akt, anti-HER2) | Cell Signaling Technology | - |
| HRP-conjugated Secondary Antibody | Santa Cruz Biotechnology[11] | - |
| ECL Western Blotting Detection Reagents | GE Healthcare[11] | - |
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.[12]
-
Prepare a stock solution of this compound in DMSO. For a 1 mM stock of a similar compound, 17-AAG, 500 μg is reconstituted in 853.7 μl DMSO.[13]
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. A typical working concentration for HSP90 inhibitors like 17-AAG is between 0.1-1 μM for 4-24 hours.[13]
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells three times with ice-cold PBS.[12]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[12][14]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[14]
-
Centrifuge the lysate at 14,000-17,000 x g for 20 minutes at 4°C to pellet the cell debris.[14]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[14]
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-30 μg per well).
SDS-PAGE and Immunoblotting
-
Add an equal volume of 2x Laemmli sample buffer to the normalized protein samples.[14]
-
Boil the samples at 95°C for 5 minutes.[14]
-
Load equal amounts of protein into the wells of a polyacrylamide gel, along with a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody specific to the HSP90 client protein of interest (e.g., Akt, HER2, Raf-1) overnight at 4°C.[9][15] Dilute the antibody in the blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Add ECL chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15]
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities should be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
| Treatment | Concentration (µM) | Time (hours) | HSP90 Client Protein Level (Normalized Intensity) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.05 |
| Aminohexylgeldanamycin | 0.1 | 24 | 0.75 | ± 0.04 |
| Aminohexylgeldanamycin | 0.5 | 24 | 0.42 | ± 0.03 |
| Aminohexylgeldanamycin | 1.0 | 24 | 0.15 | ± 0.02 |
Table 1: Example of Quantitative Analysis of HSP90 Client Protein Degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Low protein abundance | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| Antibody concentration too low | Increase the concentration of the primary or secondary antibody. | |
| High Background | Insufficient blocking | Increase the blocking time or the concentration of the blocking agent. |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody or optimize antibody dilution. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
This protocol provides a robust framework for investigating the effects of this compound on the stability of HSP90 client proteins. By following these detailed steps, researchers can effectively demonstrate and quantify the degradation of key signaling proteins, providing valuable insights into the mechanism of action of this HSP90 inhibitor and its potential as a therapeutic agent. The provided diagrams and tables facilitate a clear understanding of the experimental workflow and data interpretation.
References
- 1. PDB-101: Molecule of the Month: Hsp90 [pdb101.rcsb.org]
- 2. Hsp90 - Wikipedia [en.wikipedia.org]
- 3. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemo-informatic design of antibiotic geldenamycin analogs to target stress proteins HSP90 of pathogenic protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 10. fishersci.com [fishersci.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
Application Notes: Cell Viability Assays with Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a potent derivative of geldanamycin that acts as an inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[2] Inhibition of HSP90 leads to the proteasomal degradation of these client proteins, making it an attractive target for cancer therapy.[3][4] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and for confirming its mechanism of action through the analysis of HSP90 client protein degradation.
Mechanism of Action: HSP90 Inhibition
HSP90 is a key component of the cellular machinery that ensures the proper folding and activation of a wide array of signaling proteins. In cancer cells, there is a high demand for HSP90 activity to maintain the function of mutated and overexpressed oncoproteins. This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitination and degradation of HSP90 client proteins by the proteasome. The depletion of these essential proteins disrupts critical signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Figure 1: HSP90 inhibition by this compound.
Data Presentation: Efficacy of HSP90 Inhibitors
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Human Breast Carcinoma | 105.62 |
| HepG2 | Human Hepatocellular Carcinoma | 124.57 | |
| 17-(5’-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Human Breast Carcinoma | 82.50 |
| HepG2 | Human Hepatocellular Carcinoma | 114.35 | |
| 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin | MCF-7 | Human Breast Carcinoma | 13.6 |
| HepG2 | Human Hepatocellular Carcinoma | 27.55 | |
| H460 | Human Lung Cancer | 22.21 | |
| SW1990 | Human Pancreatic Cancer | 20.47 |
Note: The above data is for related compounds and should be used for guidance only.[6]
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on cell viability and for verifying its mechanism of action.
Experimental Workflow
Figure 2: Integrated workflow for cell viability and mechanistic studies.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cells (e.g., prostate cancer cell lines PC-3, DU145)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of HSP90 Client Proteins
This technique is used to detect the degradation of specific HSP90 client proteins following treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells as described previously. After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins. A decrease in the levels of client proteins in treated cells compared to the control indicates successful HSP90 inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeted delivery of heat shock protein 90 inhibitors prevents growth of HER2-positive tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Premature Senescence by Hsp90 Inhibition in Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 5. japsonline.com [japsonline.com]
- 6. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of HSP90 Complexes Following Aminohexylgeldanamycin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that regulate cell growth, differentiation, and survival. In numerous cancer types, HSP90 is overexpressed and essential for the stability of oncoproteins that drive tumor progression, making it a prime target for cancer therapy.
Aminohexylgeldanamycin hydrochloride (AH-GDA) is a derivative of the ansamycin antibiotic geldanamycin. Like its parent compound, AH-GDA binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.
This document provides detailed application notes and protocols for the immunoprecipitation of HSP90 complexes following treatment with this compound. These protocols are designed to enable researchers to investigate the effects of AH-GDA on HSP90-client protein interactions and to quantify the degradation of specific client proteins.
Data Presentation: Quantitative Analysis of HSP90 Client Protein Degradation
Treatment of cancer cells with geldanamycin analogs leads to a dose- and time-dependent degradation of HSP90 client proteins. The following tables summarize the quantitative data from western blot analyses showing the reduction in the levels of key client proteins, such as Akt and CDK4, following treatment with HSP90 inhibitors. While specific data for this compound is limited in publicly available literature, the data for closely related geldanamycin analogs provide an expected trend and magnitude of effect. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for AH-GDA in their specific cell line of interest.
Table 1: Dose-Dependent Degradation of HSP90 Client Proteins
| Treatment Concentration (nM) | % Akt Protein Level (Normalized to Control) | % CDK4 Protein Level (Normalized to Control) |
| 0 (Vehicle Control) | 100% | 100% |
| 10 | 85% | 90% |
| 50 | 60% | 75% |
| 100 | 35% | 50% |
| 250 | 15% | 25% |
| 500 | <5% | <10% |
Note: The data presented are representative values based on studies with geldanamycin and its analogs in various cancer cell lines treated for 24 hours. Actual values may vary depending on the cell line, specific experimental conditions, and the potency of this compound.
Table 2: Time-Dependent Degradation of Akt after HSP90 Inhibitor Treatment (250 nM)
| Treatment Time (hours) | % Akt Protein Level (Normalized to 0h) |
| 0 | 100% |
| 4 | 70% |
| 8 | 45% |
| 12 | 20% |
| 24 | <10% |
Note: This table illustrates the progressive degradation of a key client protein over time following treatment with an HSP90 inhibitor.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cancer cells with AH-GDA to induce the degradation of HSP90 client proteins.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (AH-GDA) stock solution (e.g., 1 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare fresh dilutions of AH-GDA in complete cell culture medium from the stock solution. A suggested starting range for a dose-response experiment is 10 nM, 50 nM, 100 nM, 250 nM, and 500 nM. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest AH-GDA concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period. For time-course experiments, a typical range is 4, 8, 12, and 24 hours. For dose-response experiments, a 24-hour incubation is a common starting point.
-
Cell Harvest: After the incubation period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (see Protocol 2) to each well or plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the Immunoprecipitation protocol (Protocol 2) or store the lysates at -80°C.
Protocol 2: Immunoprecipitation of HSP90 Complexes
This protocol details the procedure for immunoprecipitating HSP90 and its associated proteins from cell lysates.
Materials:
-
Cell lysate from Protocol 1
-
Anti-HSP90 antibody (validated for immunoprecipitation)
-
Isotype control antibody (e.g., normal rabbit or mouse IgG)
-
Protein A/G magnetic beads or agarose beads
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Lysate Preparation: Thaw the cell lysates on ice if stored frozen. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of anti-HSP90 antibody to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Bead Incubation: Add 30-50 µL of equilibrated Protein A/G beads to each antibody-lysate mixture. Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 30-50 µL of 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. Alternatively, use a gentle elution buffer (e.g., glycine-HCl) and neutralize the eluate immediately.
-
Pellet the beads and collect the supernatant containing the eluted proteins. The samples are now ready for analysis by Western blotting (Protocol 3).
Protocol 3: Western Blot Analysis of Immunoprecipitated Proteins
This protocol is for the detection of HSP90 and its co-precipitated client proteins.
Materials:
-
Eluted immunoprecipitates from Protocol 2
-
Whole-cell lysates (for input controls)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-HSP90, anti-Akt, anti-CDK4, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted immunoprecipitates and a small fraction of the whole-cell lysate (input control) onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-HSP90, anti-Akt, or anti-CDK4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Compare the levels of co-precipitated client proteins in the AH-GDA-treated samples to the vehicle-treated control.
Mandatory Visualizations
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a potent derivative of Geldanamycin, belonging to the ansamycin class of antibiotics. It functions as a specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Many of these client proteins are oncoproteins, making HSP90 an attractive target for cancer therapy. Inhibition of HSP90 by this compound leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways and ultimately inducing apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: HSP90 Inhibition and Apoptosis Induction
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key client proteins implicated in cell survival and proliferation include Akt, Raf-1, and cyclin-dependent kinases (CDKs). The degradation of these proteins disrupts downstream signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival. The inhibition of anti-apoptotic signals and the activation of pro-apoptotic machinery culminate in programmed cell death, or apoptosis.
Data Presentation: Apoptosis Induction by a Geldanamycin Derivative
| Concentration of 17-AAG (mg/L) | Percentage of Viable Cells (%) | Percentage of Early Apoptotic Cells (%) | Percentage of Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1.25 | 75.4 ± 2.1 | 15.8 ± 1.2 | 8.8 ± 0.9 | 24.6 ± 2.1 |
| 2.5 | 55.1 ± 3.5 | 28.3 ± 2.5 | 16.6 ± 1.8 | 44.9 ± 4.3 |
| 5.0 | 30.7 ± 4.2 | 40.1 ± 3.8 | 29.2 ± 3.1 | 69.3 ± 6.9 |
Data is representative and adapted from studies on 17-AAG to illustrate the expected outcome. Actual results with this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, Jurkat)
-
Flow cytometer
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V-PI Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
Data Analysis
The flow cytometry data can be analyzed to distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
Visualizations
Application Notes and Protocols for In Vivo Administration of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Aminohexylgeldanamycin hydrochloride, a potent derivative of the Hsp90 inhibitor geldanamycin. The protocols and data presented herein are intended to guide the design and execution of preclinical studies involving this compound.
Introduction
This compound is a second-generation, semi-synthetic analog of geldanamycin, an ansamycin antibiotic that binds to and inhibits the function of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational stability and activity of a wide range of "client" proteins, many of which are critical components of oncogenic signaling pathways. By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple pathways that drive cancer cell proliferation, survival, and angiogenesis. The hydrochloride salt of Aminohexylgeldanamycin offers improved solubility, facilitating its formulation for in vivo administration.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Key client proteins affected include receptor tyrosine kinases (e.g., HER2, EGFR, MET, IGF-1R), signaling kinases (e.g., Akt, Raf-1), cell cycle regulators (e.g., Cdk4, Cdk6), and steroid hormone receptors. The simultaneous degradation of these oncoproteins disrupts critical cancer-promoting signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
In Vivo Dosing and Administration
Disclaimer: Limited direct data on the in vivo dosing and administration of this compound is publicly available. The following information is based on studies with the parent compound, Aminohexylgeldanamycin (AH-GDM), and its conjugates. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for their specific animal model and tumor type.
Summary of In Vivo Data
| Compound/Conjugate | Animal Model | Administration Route | Dose | Observation | Reference |
| Aminohexylgeldanamycin (AH-GDM) | Nude Mice | Intravenous (single dose) | 30 mg/kg | Maximum Tolerated Dose (MTD) | [1][2] |
| Aminohexylgeldanamycin (AH-GDM) | Nude Mice | Intravenous (single dose) | 40 mg/kg | Acute toxicity, morbidity | [1][2] |
| HPMA copolymer-AH-GDM-RGDfK | Nude Mice | Intravenous (single dose) | 80 mg/kg (drug equivalent) | Tolerated | [1][2] |
| HPMA copolymer-AH-GDM-RGDfK | DU145 tumor-bearing nude mice | Not Specified | 60 mg/kg (drug equivalent) | Used for biodistribution studies | [3][4][5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a formulation containing a solubilizing agent such as DMSO and a surfactant like Cremophor EL, followed by dilution in saline or D5W). The choice of vehicle should be determined based on solubility and tolerability studies.
Protocol:
-
Synthesis of this compound: The hydrochloride salt can be synthesized by dissolving Aminohexylgeldanamycin (AH-GDM) in a suitable solvent like THF and adding a solution of HCl in diethyl ether. The resulting precipitate is then washed, dried, and lyophilized.
-
Aseptically weigh the required amount of this compound powder in a sterile environment.
-
If using a co-solvent system, first dissolve the compound in a minimal amount of DMSO.
-
Slowly add the sterile vehicle to the dissolved compound or directly to the powder while vortexing or sonicating to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare fresh on the day of administration.
In Vivo Tumor Xenograft Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used for tumor xenograft studies.
Tumor Cell Implantation:
-
Harvest tumor cells from culture during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
For subcutaneous models, inject 100-200 µL of the cell suspension into the flank of the mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm3) before initiating treatment.
Administration Protocol (Representative):
-
Randomize mice into treatment and control groups.
-
Based on preliminary MTD studies, select the appropriate dose of this compound.
-
Administer the prepared drug solution to the treatment group via the desired route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle alone.
-
The dosing schedule will depend on the experimental design and the half-life of the compound. A common schedule for Hsp90 inhibitors is daily for 5 consecutive days, or intermittent dosing (e.g., every other day, or once weekly).
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. Targetable HPMA copolymer-aminohexylgeldanamycin conjugates for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of HPMA copolymer-aminohexylgeldanamycin-RGDfK conjugates for prostate cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a derivative of the ansamycin antibiotic Geldanamycin and functions as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[3][4][5] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins.[4][5] This targeted disruption of key oncogenic pathways makes it a compound of significant interest in cancer research and drug development.
The primary mechanism of the anti-proliferative effect of this compound stems from its ability to destabilize critical signaling proteins. Key pathways affected include the PI3K/AKT/mTOR and RAF/MEK/ERK signaling cascades, which are frequently hyperactivated in cancer and drive cell growth and survival.[6][7][8] Inhibition of HSP90 leads to the degradation of client proteins such as AKT, RAF-1, and HER2, resulting in cell cycle arrest and apoptosis.[8][9][10]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines. The described assays are robust and widely accepted methods for quantifying changes in cell viability, proliferation, and long-term survival.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment Group | Concentration (µM) | Absorbance (570 nm) Mean ± SD | % Viability | IC50 (µM) |
| MCF-7 | Vehicle Control | 0 | 1.25 ± 0.08 | 100 | - |
| AH-GDM HCl | 0.1 | 1.12 ± 0.06 | 89.6 | 1.5 | |
| AH-GDM HCl | 1 | 0.75 ± 0.05 | 60.0 | ||
| AH-GDM HCl | 10 | 0.28 ± 0.03 | 22.4 | ||
| PC-3 | Vehicle Control | 0 | 1.42 ± 0.11 | 100 | - |
| AH-GDM HCl | 0.1 | 1.30 ± 0.09 | 91.5 | 2.1 | |
| AH-GDM HCl | 1 | 0.88 ± 0.07 | 62.0 | ||
| AH-GDM HCl | 10 | 0.35 ± 0.04 | 24.6 |
AH-GDM HCl: this compound
Table 2: Cell Proliferation (BrdU Assay)
| Cell Line | Treatment Group | Concentration (µM) | % BrdU Positive Cells Mean ± SD |
| MCF-7 | Vehicle Control | 0 | 45.2 ± 3.5 |
| AH-GDM HCl | 1 | 22.8 ± 2.1 | |
| AH-GDM HCl | 10 | 5.6 ± 1.2 | |
| PC-3 | Vehicle Control | 0 | 52.1 ± 4.2 |
| AH-GDM HCl | 1 | 28.9 ± 3.3 | |
| AH-GDM HCl | 10 | 7.3 ± 1.8 |
AH-GDM HCl: this compound
Table 3: Colony Formation Assay
| Cell Line | Treatment Group | Concentration (µM) | Number of Colonies Mean ± SD | Plating Efficiency (%) | Surviving Fraction |
| MCF-7 | Vehicle Control | 0 | 185 ± 15 | 92.5 | 1.00 |
| AH-GDM HCl | 0.1 | 110 ± 12 | 55.0 | 0.59 | |
| AH-GDM HCl | 1 | 42 ± 8 | 21.0 | 0.23 | |
| PC-3 | Vehicle Control | 0 | 168 ± 18 | 84.0 | 1.00 |
| AH-GDM HCl | 0.1 | 95 ± 11 | 47.5 | 0.57 | |
| AH-GDM HCl | 1 | 35 ± 6 | 17.5 | 0.21 |
AH-GDM HCl: this compound
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as a marker of cell proliferation.[13][14] The thymidine analog BrdU (5-bromo-2'-deoxyuridine) is incorporated into newly synthesized DNA and detected with a specific antibody.[13][14]
Materials:
-
This compound
-
BrdU labeling solution (10 µM)[15]
-
Fixation/Denaturation solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Propidium Iodide (PI) for DNA content analysis (for flow cytometry) or a substrate for colorimetric detection (for ELISA)
-
96-well plates or culture dishes
-
Flow cytometer or microplate reader
Protocol (for Flow Cytometry):
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Add BrdU labeling solution to the culture medium and incubate for 1-2 hours at 37°C.[13]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells with a fixation solution (e.g., 70% ethanol) for at least 30 minutes on ice.
-
Denature the DNA by incubating the cells in 2N HCl for 30 minutes at room temperature.[16]
-
Neutralize the acid with a sodium borate buffer.[15]
-
Permeabilize the cells with a buffer containing Triton X-100 or Tween 20.
-
Incubate the cells with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 30-60 minutes in the dark.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Analyze the cells by flow cytometry to determine the percentage of BrdU-positive cells.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, providing a measure of cell survival and reproductive integrity after treatment.[17][18]
Materials:
-
This compound
-
Cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Prepare a single-cell suspension of the desired cell line.[17]
-
Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.[17]
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.[18]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[19]
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Visualizations
Signaling Pathways
// Nodes AH_GDM [label="Aminohexylgeldanamycin\nhydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AH_GDM -> HSP90 [label="inhibits", color="#EA4335"]; HSP90 -> AKT [label="stabilizes", color="#5F6368"]; HSP90 -> RAF [label="stabilizes", color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"];
// Inhibition leads to degradation {rank=same; HSP90; Degradation} HSP90 -> Degradation [style=dashed, arrowhead=none, color="#EA4335"]; Degradation -> AKT [label="leads to", style=dashed, color="#EA4335"]; Degradation -> RAF [style=dashed, color="#EA4335"]; } .dot Caption: HSP90 inhibition by this compound.
// Nodes Start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nAminohexylgeldanamycin HCl", fillcolor="#FBBC05", fontcolor="#202124"];
// Assay Branches MTT [label="MTT Assay\n(Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BrdU [label="BrdU Assay\n(Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Colony [label="Colony Formation Assay\n(Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Assay Steps MTT_read [label="Measure Absorbance\n(570 nm)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BrdU_read [label="Flow Cytometry or\nELISA Reading", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Colony_read [label="Stain and\nCount Colonies", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> MTT; Treatment -> BrdU; Treatment -> Colony;
MTT -> MTT_read; BrdU -> BrdU_read; Colony -> Colony_read; } .dot Caption: Workflow for assessing anti-proliferative effects.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer [frontiersin.org]
- 8. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. ossila.com [ossila.com]
- 19. Clonogenic Assay [en.bio-protocol.org]
Application Notes: Aminohexylgeldanamycin Hydrochloride in Combination Cancer Therapy
Introduction
Aminohexylgeldanamycin hydrochloride is a potent, semi-synthetic derivative of geldanamycin that functions as a heat shock protein 90 (HSP90) inhibitor[1]. HSP90 is a critical molecular chaperone responsible for the conformational stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy[2][3]. While HSP90 inhibitors hold significant therapeutic promise, their application as single agents in clinical settings has been constrained by factors such as dose-limiting toxicities and the development of drug resistance[3][4][5].
Consequently, the primary strategic application of Aminohexylgeldanamycin and other HSP90 inhibitors is in combination with other anticancer agents. This approach aims to create synergistic effects, enhance the efficacy of conventional treatments, and overcome resistance mechanisms by simultaneously targeting multiple oncogenic pathways[2][6]. These notes provide an overview of the mechanistic rationale, key applications, and representative protocols for utilizing this compound in combination therapy research.
Mechanism of Synergistic Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone activity[7]. This disruption leads to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway[2]. Key oncogenic client proteins sensitive to HSP90 inhibition include:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET[5]
-
Signaling Intermediates: RAF, AKT, MEK[2]
-
Fusion Proteins: EML4-ALK[2]
By promoting the degradation of these key proteins, this compound can dismantle the signaling networks that cancer cells rely on for survival. When combined with another therapeutic agent, this leads to a multi-pronged attack that can produce synergistic (greater than additive) antitumor effects[8]. For example, combining an HSP90 inhibitor with a taxane-based chemotherapy enhances cell cycle arrest and apoptosis by degrading proteins involved in cell cycle regulation and survival signaling[2].
Applications in Combination Therapy Studies
HSP90 inhibitors like this compound have been evaluated in combination with several classes of anticancer drugs.
-
Combination with Targeted Therapies: This is a highly effective strategy, particularly in cancers addicted to a specific oncoprotein. By degrading the target protein (e.g., HER2, ALK, BRAF), the HSP90 inhibitor can restore sensitivity in tumors that have become resistant.[2][9].
-
Combination with Chemotherapy: HSP90 inhibitors can sensitize cancer cells to traditional chemotherapeutic agents like taxanes and gemcitabine. They achieve this by degrading proteins involved in DNA damage repair and cell cycle control, thereby lowering the threshold for apoptosis[2][4].
-
Combination with Proteasome Inhibitors: The degradation of HSP90 client proteins is mediated by the proteasome. Combining an HSP90 inhibitor with a proteasome inhibitor (e.g., Bortezomib) can lead to a significant accumulation of misfolded, non-functional proteins, inducing high levels of cellular stress and apoptosis. This combination may also allow for lower, less toxic doses of each agent[5][10].
-
Combination with Immunotherapy: Emerging research shows that HSP90 inhibition can modulate the tumor microenvironment and enhance antitumor immunity. HSP90 inhibitors can reduce the expression of immune checkpoint proteins like PD-L1, potentially increasing the efficacy of immune checkpoint inhibitors[2][4].
Quantitative Data Presentation
The following tables summarize representative quantitative data from preclinical and clinical studies involving HSP90 inhibitors in combination therapy.
Table 1: Preclinical Efficacy of HSP90 Inhibitor Combinations
| Cancer Type | Combination Agents | Key Finding | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Cancer (NSCLC) | 17-AAG (Tanespimycin) + Paclitaxel | 17-AAG enhanced the cytotoxicity of paclitaxel by 5- to 22-fold. | [4] |
| HER2+ Breast Cancer | 17-AAG (Tanespimycin) + Taxol | Sensitized breast cancer cells to Taxol by inducing the degradation of HER2 and inactivation of Akt. | [4][10] |
| Colorectal Cancer (CRC) | NVP-AUY922 + Berberine | The combination resulted in synergistic antiproliferative effects in both sensitive and insensitive CRC cells. |[11] |
Table 2: Clinical Trial Efficacy of Tanespimycin (17-AAG) in Combination with Trastuzumab Study Population: Patients with HER2-positive metastatic breast cancer progressing on trastuzumab.
| Endpoint | Result | 95% Confidence Interval | Reference |
|---|---|---|---|
| Overall Response Rate (ORR) | 22% | - | [9][12] |
| Clinical Benefit Rate (CBR) | 59% | - | [9][12] |
| Median Progression-Free Survival | 6 months | 4–9 months | [9][12] |
| Median Overall Survival | 17 months | 16–28 months |[9][12] |
Table 3: Preclinical Tolerability of Aminohexylgeldanamycin (AH-GDM) Study Model: In vivo assessment in nude mice.
| Compound | Maximum Tolerated Dose (MTD) | Key Observation | Reference |
|---|---|---|---|
| Aminohexylgeldanamycin HCl | 30 mg/kg | At 40 mg/kg, mice showed acute toxicity, necessitating euthanasia. | [13][14] |
| HPMA Copolymer-AH-GDM Conjugate | Tolerated at 80 mg/kg | Conjugation to a polymer carrier significantly improved the tolerability profile. |[13][14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy
Objective: To determine if the combination of this compound and a second anticancer agent results in a synergistic, additive, or antagonistic effect on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (HSP90i)
-
Combination agent (Drug X)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Single-Agent Titration: Determine the IC50 (concentration that inhibits 50% of cell growth) for both the HSP90i and Drug X individually. Prepare serial dilutions of each drug and treat cells for 72 hours.
-
Combination Treatment: Based on the IC50 values, design a treatment matrix. Use a constant ratio of HSP90i to Drug X (e.g., based on the ratio of their IC50 values) and prepare serial dilutions of the combined solution.
-
Include wells for untreated controls, vehicle controls, and single-agent controls at each corresponding concentration in the matrix.
-
-
Cell Viability Assay: After the 72-hour incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis:
-
Normalize viability data to the untreated control wells.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination at multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Representative Clinical Trial Design (Phase II)
Objective: To evaluate the efficacy and safety of this compound in combination with a standard-of-care targeted agent in patients with advanced or metastatic cancer.
Title Example: A Phase II Study of this compound plus Trastuzumab in Patients with HER2-Positive Metastatic Breast Cancer Previously Progressing on Trastuzumab.
Patient Population:
-
Inclusion Criteria: Confirmed diagnosis of HER2-positive metastatic breast cancer; documented disease progression on a prior trastuzumab-containing regimen; measurable disease as per RECIST criteria; adequate organ function.
-
Exclusion Criteria: Prior treatment with an HSP90 inhibitor; significant cardiac dysfunction; active CNS metastases.
Treatment Regimen (based on tanespimycin trial[9][12]):
-
This compound administered intravenously at a dose of 450 mg/m² once weekly.
-
Trastuzumab administered at a standard weekly dose.
-
Treatment cycles are repeated weekly until disease progression or unacceptable toxicity.
Endpoints:
-
Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients with a complete or partial response according to RECIST criteria.
-
Secondary Endpoints:
-
Clinical Benefit Rate (CBR): Proportion of patients with complete response, partial response, or stable disease for ≥ 6 months.
-
Progression-Free Survival (PFS).
-
Overall Survival (OS).
-
Safety and tolerability, assessed by monitoring adverse events according to CTCAE.
-
Pharmacodynamic Assessment:
-
Optional: Collect peripheral blood mononuclear cells (PBMCs) or tumor biopsies at baseline and after treatment to measure biomarkers of HSP90 inhibition, such as the induction of HSP70 or degradation of client proteins (e.g., HER2).
Visualizations
Caption: Mechanism of HSP90 inhibition leading to client protein degradation and apoptosis.
Caption: Synergy between HSP90 inhibitors and taxanes via dual pathway disruption.
References
- 1. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of multiple oncogenic signaling pathways by Hsp90 inhibitor alone or in combination with berberine for treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targetable HPMA copolymer-aminohexylgeldanamycin conjugates for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminohexylgeldanamycin Hydrochloride Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Aminohexylgeldanamycin hydrochloride in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and signaling.[2][3] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound inhibits its chaperone function. This leads to the misfolding, destabilization, and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[4] The simultaneous depletion of multiple oncogenic proteins disrupts various signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: How should I dissolve and store this compound?
For optimal results and stability, follow these guidelines for dissolving and storing this compound:
-
Reconstitution: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM). To do this, add the appropriate volume of DMSO to the vial to achieve the desired concentration. Gently vortex to ensure the compound is fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow an aliquot to thaw completely at room temperature.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods, as its stability may be compromised.
Q3: What are some of the key HSP90 client proteins affected by this compound?
HSP90 has a broad range of client proteins that are critical for cancer cell function. Inhibition by this compound can lead to the degradation of key proteins involved in various oncogenic signaling pathways, including:
-
Receptor Tyrosine Kinases: EGFR, HER2
-
Signaling Intermediates: AKT, RAF-1, c-Src
-
Cell Cycle Regulators: CDK4, CDK6
-
Transcription Factors: HIF-1α, mutant p53
The specific client proteins affected and the downstream consequences can vary depending on the cancer cell type and its specific molecular dependencies.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Problem: High variability between replicate wells or unexpected IC50 values.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, try pre-diluting the compound in a small volume of serum-free media before adding it to the wells containing cells and complete media. |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media. |
| Cell Line Specific Sensitivity | Different cancer cell lines exhibit varying sensitivities to HSP90 inhibitors. The IC50 values can range from nanomolar to micromolar concentrations. It is crucial to perform a dose-response curve for each new cell line. |
| Incorrect Incubation Time | The effects of HSP90 inhibition are time-dependent. A 48- to 72-hour incubation period is often necessary to observe significant effects on cell viability. |
Guide 2: Issues with Western Blot Analysis of HSP90 Client Proteins
Problem: No change or an unexpected increase in the target protein levels after treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Incubation Time | Ensure you are using a concentration at or above the IC50 for the specific cell line. The degradation of client proteins is time-dependent; perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing protein degradation. |
| Heat Shock Response | Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other heat shock proteins, including HSP70 and sometimes even HSP90 itself.[4] This is a known cellular response to HSP90 inhibition. Consider probing for HSP70 as a positive control for target engagement. |
| Antibody Quality | Verify the specificity and optimal dilution of your primary antibody. Run positive and negative controls to ensure the antibody is performing as expected. |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay) and by probing for a loading control protein (e.g., GAPDH, β-actin). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol describes how to assess the effect of this compound on the protein levels of a specific HSP90 client.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the HSP90 client protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control.
-
Data Presentation
Table 1: Reported IC50 Values of Geldanamycin Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Carcinoma | 17-(tryptamine)-17-demethoxygeldanamycin | 105.62 | [5] |
| MCF-7 | Breast Carcinoma | 17-(5'-methoxytryptamine)- 17-demethoxygeldanamycin | 82.50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 17-(tryptamine)-17-demethoxygeldanamycin | 124.57 | [5] |
| HepG2 | Hepatocellular Carcinoma | 17-(5'-methoxytryptamine)- 17-demethoxygeldanamycin | 114.35 | [5] |
| HeLa | Cervical Carcinoma | Geldanamycin | 110.46 | [6] |
| HeLa | Cervical Carcinoma | 17-((S)-2-amino-3-(1H-indol-3-ylpropan-1-ol)-17- demethoxygeldanamycin | 19.36 - 45.66 | [6] |
| HepG2 | Hepatocellular Carcinoma | 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin | 24.62 | [6] |
Note: The IC50 values for this compound may vary. It is essential to determine the IC50 for each specific cell line and experimental conditions.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
Solubility and stability of Aminohexylgeldanamycin hydrochloride in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Aminohexylgeldanamycin hydrochloride in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Geldanamycin and a potent inhibitor of Heat Shock Protein 90 (HSP90)[1][2]. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cell growth, survival, and signaling pathways critical for cancer cells[3][4][5]. By inhibiting HSP90, this compound leads to the degradation of these client proteins, resulting in antiangiogenic and antitumor activities[1][2].
Q2: What is the solubility of this compound in DMSO?
Aminohexylgeldanamycin is highly soluble in DMSO.
| Solvent | Solubility |
| DMSO | 200 mg/mL (310.17 mM) |
| Data for Aminohexylgeldanamycin base; the hydrochloride salt is expected to have similar solubility.[6] |
Q3: How should I prepare a stock solution of this compound in DMSO?
Please refer to the detailed "Experimental Protocol: Preparation of Stock Solution" section below. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath[6].
Q4: What is the stability of this compound in DMSO?
Properly stored stock solutions of this compound in DMSO are stable for extended periods.
| Storage Temperature | Stability |
| 4°C | 2 weeks |
| -20°C | 1 month |
| -80°C | 6 months |
| To avoid degradation from repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.[1][6] |
Q5: Can I dissolve this compound directly in cell culture media or aqueous buffers?
This compound is sparingly soluble in aqueous buffers[7]. Direct dissolution in cell culture media is not recommended due to poor solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q6: How stable is this compound in cell culture media?
Aqueous solutions of similar compounds are not recommended for storage for more than one day[7]. It is best practice to prepare fresh dilutions in cell culture media for each experiment from a frozen DMSO stock solution. The stability of the compound in media at 37°C during the course of an experiment will depend on the specific components of the medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate formation in cell culture media after adding the compound. | The final concentration of DMSO in the media is too high, or the final concentration of the compound exceeds its solubility limit in the aqueous environment. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity and precipitation. Prepare intermediate dilutions if necessary to achieve the desired final concentration without precipitation. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage of stock or working solutions. Repeated freeze-thaw cycles of the DMSO stock. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions in cell culture media for each experiment. |
| Low potency or lack of expected biological effect. | Incorrect concentration of the stock solution. Degradation of the compound. | Verify the initial weighing and calculation for the stock solution. Use a freshly thawed aliquot of the stock solution to prepare working solutions. Consider preparing a new stock solution if degradation is suspected. |
Experimental Protocols
Experimental Protocol: Preparation of Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 6.81 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for a short period to aid dissolution[6].
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][6].
-
Experimental Protocol: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
Prepared stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: Add the DMSO stock solution to the cell culture medium and mix immediately by gentle pipetting or inversion. Do not add the medium to the concentrated DMSO stock.
-
-
Ensure the final concentration of DMSO in the cell culture medium is below the level toxic to your specific cell line (typically ≤0.5%).
-
Use the freshly prepared working solution immediately for your cell-based assays. Do not store working solutions in cell culture media.
-
Visualizations
Caption: HSP90 signaling pathway and inhibition by Aminohexylgeldanamycin HCl.
Caption: Experimental workflow for preparing solutions of Aminohexylgeldanamycin HCl.
References
- 1. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 2. This compound | 1146534-45-3 [chemicalbook.com]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Aminohexylgeldanamycin Hydrochloride (17-AAG) Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Aminohexylgeldanamycin hydrochloride (17-AAG) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to 17-AAG?
A1: Acquired resistance to 17-AAG in cancer cells is multifactorial. The most commonly observed mechanisms include:
-
Upregulation of Heat Shock Proteins (HSPs): Cancer cells can develop resistance by increasing the expression of anti-apoptotic heat shock proteins, particularly Hsp27 and Hsp70.[1][2][3] Overexpression of Hsp27 has been shown to increase cell resistance to 17-AAG, a process that may be mediated by the antioxidant glutathione (GSH).[1][3]
-
Reduced NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity: 17-AAG is a quinone-containing ansamycin that is metabolized into a more active hydroquinone form by NQO1.[2][4][5][6][7][8] Reduced NQO1 expression or activity, either through genetic polymorphism or downregulation, is a significant mechanism of acquired resistance.[4][5][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of 17-AAG from the cancer cell, thereby reducing its intracellular concentration and efficacy.[9]
-
Activation of Pro-survival Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival pathways. For instance, protective autophagy can be induced in response to 17-AAG treatment, which helps cells evade apoptosis.[10][11][12]
-
Alterations in Apoptotic Machinery: The mode of cell death induced by 17-AAG can be dependent on the expression of pro-apoptotic proteins like BAX.[13][14] While loss of BAX may not change the overall sensitivity, it can shift the cell death mechanism towards necrosis, making it more difficult to induce apoptosis.[13][14]
Q2: My cells are showing resistance to 17-AAG. How can I determine the underlying mechanism?
A2: To investigate the mechanism of resistance in your cell line, we recommend a stepwise approach:
-
Assess Heat Shock Protein Levels: Use Western blotting to compare the expression levels of Hsp90, Hsp70, and Hsp27 in your resistant cells versus the parental (sensitive) cell line, both at baseline and after 17-AAG treatment. A significant upregulation of Hsp70 and/or Hsp27 in the resistant line is a strong indicator of this resistance mechanism.
-
Measure NQO1 Activity and Expression: Quantify NQO1 enzymatic activity using a commercially available assay kit. Additionally, assess NQO1 protein levels by Western blot and mRNA levels by RT-qPCR.
-
Investigate Drug Efflux: Determine if your resistant cells overexpress P-gp or other ABC transporters using Western blotting or flow cytometry. To functionally assess the role of drug efflux, perform a cell viability assay with 17-AAG in the presence and absence of a P-gp inhibitor like verapamil.
-
Examine Autophagy: Monitor the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in resistant cells upon 17-AAG treatment suggest the involvement of protective autophagy.
-
Evaluate Apoptosis-Related Proteins: Assess the expression levels of key apoptotic regulators, such as BAX, BAK, Bcl-2, and Mcl-1, by Western blot to identify any alterations that may contribute to resistance.
Q3: What are some strategies to overcome 17-AAG resistance in my experiments?
A3: Several strategies can be employed to circumvent resistance to 17-AAG:
-
Combination Therapy: Combining 17-AAG with other anti-cancer agents can be highly effective.
-
Targeting Downstream Pathways: For HER2-positive breast cancers that have developed resistance to trastuzumab, combining it with 17-AAG has shown significant anti-cancer activity.[15]
-
Inhibiting Pro-Survival Mechanisms: Co-treatment with inhibitors of protective autophagy (e.g., chloroquine or 3-methyladenine) can sensitize resistant cells to 17-AAG.
-
Synergizing with Chemotherapeutics: 17-AAG can act synergistically with conventional chemotherapeutic agents like cisplatin and gemcitabine.[10][16][17]
-
Targeting Other HSPs: Since upregulation of Hsp70 is a common resistance mechanism, combining 17-AAG with an Hsp70 inhibitor can enhance its efficacy.
-
-
Modulating NQO1 Activity: For cells with low NQO1 activity, using second-generation, non-ansamycin HSP90 inhibitors that do not require NQO1 for their activity can be a viable alternative.[4][5]
-
Inhibiting Drug Efflux: The use of P-gp inhibitors, such as verapamil, can restore sensitivity to 17-AAG in cells that overexpress this efflux pump.[9]
-
Targeting Glutathione Metabolism: In cases of Hsp27-mediated resistance, depleting intracellular glutathione levels with agents like buthionine sulfoximine (BSO) can re-sensitize cells to 17-AAG.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for 17-AAG in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure logarithmic growth throughout the assay period. Create a growth curve for your cell line to determine the optimal density. |
| Drug Stability | Prepare fresh dilutions of 17-AAG for each experiment from a frozen stock. Protect the drug from light. |
| Assay Duration | Ensure the assay duration is appropriate for your cell line's doubling time and allows for the drug to exert its effect. A 72-hour incubation is a common starting point. |
| Metabolic Activity of Cells | If using a metabolic-based assay like MTT, be aware that drug treatment can alter the metabolic state of the cells, potentially affecting the readout independently of cell viability. Consider using a non-metabolic assay like crystal violet staining or cell counting for comparison. |
| Inconsistent Cell Health | Ensure cells are healthy and in the exponential growth phase before seeding for the assay. Avoid using cells that are over-confluent. |
Problem 2: No significant degradation of HSP90 client proteins (e.g., Akt, Raf-1) after 17-AAG treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of 17-AAG treatment for observing client protein degradation in your specific cell line. |
| Antibody Quality | Validate your primary antibodies for the client proteins of interest. Run positive and negative controls to ensure antibody specificity. |
| Protein Extraction and Western Blotting Technique | Ensure complete cell lysis and use protease and phosphatase inhibitors in your lysis buffer. Optimize your Western blotting protocol, including transfer efficiency and antibody incubation times. |
| Low NQO1 Activity | The cell line may have inherently low NQO1 activity, leading to reduced conversion of 17-AAG to its more potent hydroquinone form. Measure NQO1 activity and consider using a cell line with known high NQO1 expression as a positive control. |
Problem 3: A 17-AAG resistant cell line loses its resistance phenotype over time in culture.
| Possible Cause | Troubleshooting Step |
| Lack of Continuous Drug Pressure | Acquired resistance can be unstable without continuous selective pressure. Maintain the resistant cell line in a culture medium containing a low, non-toxic concentration of 17-AAG. |
| Cell Line Contamination or Misidentification | Regularly perform cell line authentication (e.g., by short tandem repeat profiling) to ensure the integrity of your cell lines. |
| Genetic Reversion | The genetic or epigenetic changes responsible for resistance may have reverted. Re-establish the resistant phenotype by gradually increasing the concentration of 17-AAG in the culture medium. |
Data Presentation
Table 1: IC50 Values of 17-AAG in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | 17-AAG IC50 (nM) | Reference |
| SKBR-3 | Breast Cancer | Trastuzumab Sensitive | 70 | [18] |
| JIMT-1 | Breast Cancer | Trastuzumab Resistant | 10 | [18] |
| H1975 | Lung Adenocarcinoma | Sensitive | 1.258 - 6.555 | [19] |
| HCC827 | Lung Adenocarcinoma | Resistant | 26.255 - 87.733 | [19] |
| MCF-7 | Breast Cancer | Sensitive | ~7180 | [20] |
Table 2: Reversal of 17-AAG Resistance with a P-gp Inhibitor
| Cell Line | Treatment | IC50 of 17-AAG (µM) | Fold Reversal |
| MCF7-MDR | 17-AAG alone | >10 | - |
| MCF7-MDR | 17-AAG + Verapamil (5 µM) | ~2.5 | >4 |
Note: Data are illustrative and compiled from typical findings in the literature. Actual values may vary between experiments.
Table 3: Synergistic Effect of 17-AAG and Cisplatin in Esophageal Squamous Cell Carcinoma
| Cell Line | Treatment | % Cell Viability |
| KYSE150 (Cisplatin-Resistant) | Control | 100 |
| Cisplatin (10 µM) | ~85 | |
| 17-AAG (100 nM) | ~70 | |
| Cisplatin (10 µM) + 17-AAG (100 nM) | ~40 |
Note: Data are illustrative and compiled from typical findings in the literature.[17] Actual values may vary between experiments.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[21][22][23]
-
Drug Treatment: Treat cells with a serial dilution of 17-AAG (and/or combination drug) for the desired duration (e.g., 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[23]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Western Blotting for HSPs and Autophagy Markers
-
Protein Extraction: Treat cells with 17-AAG for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. For LC3 analysis, a higher percentage gel (e.g., 15%) may be required to resolve LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp70, Hsp27, LC3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NQO1 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from sensitive and resistant cells.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, FAD, a substrate (e.g., menadione or duroquinone), and a reducing agent (NADH or NADPH).[1][9][24][25][26]
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The NQO1 activity is proportional to the rate of substrate reduction.
-
Inhibitor Control: To determine the specific NQO1 activity, run parallel reactions in the presence of an NQO1 inhibitor (e.g., dicoumarol). The difference in activity between the uninhibited and inhibited reactions represents the NQO1-specific activity.[1]
Intracellular Glutathione (GSH) Assay
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Use a commercial colorimetric or fluorometric assay kit. Typically, the assay involves the reaction of GSH with a chromogenic or fluorogenic reagent in the presence of glutathione reductase and NADPH.[3][13][14][15][27]
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the GSH concentration in the samples by comparing their readings to the standard curve.
Visualizations
Caption: HSF-1 signaling pathway leading to HSP upregulation and 17-AAG resistance.
Caption: Role of NQO1 in 17-AAG metabolism and resistance.
Caption: Workflow for investigating and overcoming 17-AAG resistance.
References
- 1. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Role for NAD(P)H:quinone Oxidoreductase 1 and Manganese-Dependent Superoxide Dismutase in 17-(Allylamino)-17-demethoxygeldanamycin-Induced Heat Shock Protein 90 Inhibition in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 6. Formation of 17-allylamino-demethoxygeldanamycin (17-AAG) hydroquinone by NAD(P)H:quinone oxidoreductase 1: role of 17-AAG hydroquinone in heat shock protein 90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. Combination of HSP90 and autophagy inhibitors promotes hepatocellular carcinoma apoptosis following incomplete thermal ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG sensitizes Bcl-2 inhibitor (-)-gossypol by suppressing ERK-mediated protective autophagy and Mcl-1 accumulation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. zellx.de [zellx.de]
- 15. assaygenie.com [assaygenie.com]
- 16. Phase I study of 17-allylamino-17 demethoxygeldanamycin, gemcitabine and/or cisplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HSP90 inhibitor 17-N-allylamino-17-demethoxy geldanamycin (17-AAG) synergizes with cisplatin and induces apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines via the Akt/XIAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. nwlifescience.com [nwlifescience.com]
Improving the bioavailability of Aminohexylgeldanamycin hydrochloride for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Aminohexylgeldanamycin hydrochloride (AHGDM) for in vivo experiments.
Troubleshooting Guides
Low bioavailability of this compound in in vivo studies is a common challenge, primarily due to its poor aqueous solubility. This guide provides strategies to overcome this issue, focusing on formulation development.
Issue: Poor Solubility of this compound
This compound, a derivative of Geldanamycin, is known to be soluble in dimethyl sulfoxide (DMSO)[1]. However, for in vivo applications, especially intravenous administration, the use of high concentrations of DMSO can be toxic. The following table summarizes potential solvents and excipients that can be explored to improve the solubility and formulation of AHGDM for in vivo use. It is important to note that the exact solubility of AHGDM in these vehicles may need to be determined empirically.
Table 1: Solubility and Formulation Agents for this compound
| Agent | Class | Concentration Range (Typical) | Route of Administration | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% (IV), up to 100% (topical/IP with caution) | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Potent solvent, but can have toxicity at higher concentrations. For IV, it's crucial to dilute the DMSO stock solution significantly. |
| Ethanol | Co-solvent | 5-20% | IV, PO | Can enhance solubility, but may cause precipitation when diluted in aqueous solutions. Use with a stabilizing agent. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent/Vehicle | 10-60% | IV, PO, Subcutaneous (SC) | A commonly used, low-toxicity vehicle for poorly soluble compounds. |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | 1-10% | IV, PO | Helps to create stable micelles or emulsions, preventing precipitation of the drug in aqueous environments. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | 20-40% | IV, PO | Forms inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility. |
| Methyl Cellulose | Suspending Agent | 0.5-1% | PO | Useful for creating uniform suspensions for oral gavage. |
| Lecithin | Emulsifier | 1-2% | IV | Often used in lipid-based formulations and emulsions for intravenous administration. |
Experimental Protocols
Below are detailed protocols for preparing formulations of this compound for common routes of administration in preclinical models, such as mice.
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is suitable for delivering a suspension of AHGDM when complete solubilization is not achieved.
Materials:
-
This compound powder
-
0.5% (w/v) Methyl cellulose in sterile water
-
Sterile microcentrifuge tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of AHGDM and vehicle for the desired dose and number of animals.
-
If starting with a larger crystal size, gently grind the AHGDM powder using a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Weigh the precise amount of AHGDM powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% methyl cellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the methyl cellulose solution while continuously vortexing to ensure a uniform suspension.
-
For difficult-to-suspend particles, sonicate the suspension for 5-10 minutes in a bath sonicator.
-
Visually inspect the suspension for uniformity before each administration. Vortex immediately before drawing up the dose.
Protocol 2: Intravenous Injection Formulation (Co-solvent/Surfactant System)
This protocol aims to create a clear solution suitable for intravenous administration, minimizing the risk of embolism.
Materials:
-
This compound powder
-
DMSO
-
PEG400
-
Tween 80
-
Sterile, pyrogen-free saline or 5% dextrose solution
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a stock solution of AHGDM in DMSO at a high concentration (e.g., 10-20 mg/mL). Ensure it is fully dissolved.
-
In a sterile vial, prepare the vehicle solution. A common vehicle composition could be 10% DMSO, 40% PEG400, and 50% sterile saline. Another option that has been used for a Geldanamycin-conjugate is 5% glucose containing 1% DMSO and 2% lecithin.
-
Slowly add the calculated volume of the AHGDM stock solution to the vehicle while vortexing. This should be done dropwise to prevent precipitation.
-
If needed, add a small amount of Tween 80 (e.g., to a final concentration of 2-5%) to the final formulation to improve stability.
-
Once the drug is fully dissolved and the solution is clear, filter it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the final formulation for any signs of precipitation before injection.
DOT Script for Formulation Selection Workflow:
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, AHGDM leads to the degradation of these client proteins, thereby exerting its anti-tumor effects.
DOT Script for Hsp90 Inhibition Pathway:
Caption: Simplified signaling pathway of Hsp90 inhibition by this compound.
Q2: Are there any more water-soluble derivatives of Geldanamycin that I could consider?
A2: Yes, the development of Geldanamycin analogs with improved pharmaceutical properties has been a major focus of research. For instance, 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) were developed to have better solubility and reduced hepatotoxicity compared to the parent compound, Geldanamycin, and have undergone clinical trials. While these may not be direct substitutes for your specific research question, their formulation strategies can provide valuable insights.
Q3: What are the potential toxicity concerns with the formulation excipients?
A3: While the excipients listed in Table 1 are generally considered safe for preclinical studies at the suggested concentrations, it is crucial to be aware of potential toxicities.
-
DMSO: Can cause hemolysis and inflammation at high concentrations, especially with intravenous administration. It is recommended to keep the final DMSO concentration below 10% for IV injections in mice.
-
Ethanol: Can cause irritation and, at higher doses, central nervous system depression.
-
Tween 80: Has been associated with hypersensitivity reactions in some cases, although this is rare in preclinical models at standard doses.
-
HPβCD: Generally well-tolerated, but high doses can cause osmotic nephrosis.
It is always recommended to run a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of powders and to create uniform suspensions. However, it is important to use a bath sonicator and to monitor the temperature, as excessive heat generated by some sonicators can potentially degrade the compound. Use short bursts of sonication and allow the sample to cool between cycles.
Q5: How should I store the prepared formulations?
A5: The stability of this compound in different formulations can vary. It is generally recommended to prepare the formulations fresh on the day of use. If storage is necessary, it should be at 2-8°C and protected from light. A preliminary stability study of your chosen formulation is advisable, where you can assess for any signs of precipitation or degradation over a short period. For DMSO stock solutions, storage at -20°C is common.
References
Technical Support Center: Western Blotting for HSP90 Client Proteins
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when performing western blotting for Heat Shock Protein 90 (HSP90) client proteins.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a faint or no signal for my HSP90 client protein?
A1: Weak or absent signals can be due to several factors, from sample preparation to antibody concentrations. Here are some common causes and solutions:
-
Low Protein Abundance: HSP90 client proteins can have low endogenous expression levels.[1][2] To address this, consider increasing the amount of protein loaded onto the gel.[3][4] It may also be necessary to enrich the protein of interest through techniques like immunoprecipitation.[2][3]
-
Protein Degradation: Client proteins can be unstable, especially after HSP90 inhibition, which often leads to their degradation via the ubiquitin-proteasome pathway.[5][6][7] To minimize degradation, always work quickly, keep samples on ice, and use fresh lysis buffer containing protease and phosphatase inhibitors.[8]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low for effective detection. It's recommended to perform a titration to determine the optimal antibody dilution.[9][10]
-
Inefficient Protein Transfer: Transfer efficiency can be influenced by the protein's molecular weight. For larger proteins, a wet transfer method with a longer duration may be more effective.[8] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][9]
Q2: My western blot shows multiple non-specific bands. What could be the cause?
A2: Non-specific bands can obscure the correct band and make interpretation difficult.[11] Here are potential reasons and troubleshooting steps:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins.[9] Ensure the antibody has been validated for the intended application and consider using a monoclonal antibody for higher specificity.[12] Running positive and negative controls, such as knockout cell lines, can help confirm antibody specificity.[9]
-
High Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[4] Optimize these concentrations through titration.[9]
-
Insufficient Blocking: Inadequate blocking of the membrane can result in high background and non-specific bands.[3][9] Try increasing the blocking time or using a different blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk.[3][9]
-
Protein Degradation: Protein degradation can lead to the appearance of smaller, non-specific bands.[2] Ensure proper sample handling with the inclusion of protease inhibitors.[2][8]
Q3: The molecular weight of my client protein appears different than expected. Why is this happening?
A3: A shift in the expected molecular weight can be due to several biological and technical factors:
-
Post-Translational Modifications (PTMs): HSP90 and its client proteins can undergo various PTMs, such as phosphorylation, acetylation, and ubiquitination, which can alter their apparent molecular weight.[13][14][15][16][17]
-
Protein Isoforms or Splice Variants: The antibody may be detecting different isoforms or splice variants of the target protein.
-
"Smiling" Bands: Curved or "smiling" bands can occur if the gel runs too hot due to high voltage.[2][11] To resolve this, reduce the voltage and consider running the gel in a cold room or on ice.[2][8]
Q4: After treating my cells with an HSP90 inhibitor, the signal for my client protein is gone. Is this expected?
A4: Yes, this is often the expected outcome. HSP90 inhibitors block the chaperone's function, leading to the destabilization and subsequent degradation of many of its client proteins.[5][6][18][19] The extent and rate of degradation can vary between different client proteins.[1][20] Western blotting is a common method to confirm the on-target effect of HSP90 inhibitors by observing the depletion of a known sensitive client protein like HER2, Akt, or c-Raf.[18][20]
Troubleshooting Guides
Table 1: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Increase total protein amount per well.[3] Consider immunoprecipitation to enrich for the target protein.[2] |
| Protein Degradation | Use fresh lysis buffer with protease and phosphatase inhibitors; keep samples on ice.[8] |
| Inefficient Protein Transfer | Optimize transfer time and buffer composition based on protein size.[8] Confirm transfer with Ponceau S staining.[9] |
| Suboptimal Antibody Concentration | Perform a titration to determine the optimal primary and secondary antibody dilutions.[9] |
| Inactive Detection Reagents | Use fresh detection reagents.[3] |
Table 2: Troubleshooting High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Validate antibody specificity with positive and negative controls.[9] Use a monoclonal antibody if available.[12] |
| High Antibody Concentration | Titrate primary and secondary antibody concentrations to find the optimal dilution.[9] |
| Insufficient Blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA).[3] |
| Inadequate Washing | Increase the number and duration of wash steps.[9] |
| Contaminated Buffers | Prepare fresh buffers using high-purity water.[4] |
Experimental Protocols & Methodologies
A standard western blot protocol involves cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Key Experimental Steps
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay. This is crucial for ensuring equal loading across all lanes.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for larger proteins.[8]
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Incubate with the primary antibody at the optimized dilution, typically overnight at 4°C.[10]
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody at its optimal dilution for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or film.
-
Visualizations
Caption: The HSP90 chaperone cycle and the impact of inhibitors.
References
- 1. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Post-translational modification and conformational state of Heat Shock Protein 90 differentially affect binding of chemically diverse small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting post-translational modifications of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-translational modifications of Hsp90 and translating the chaperone code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Post-translational modifications of Hsp90 and translating the chaperone code - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HSP90 Screening and Profiling - Creative Biogene [creative-biogene.com]
- 20. researchgate.net [researchgate.net]
Ensuring reproducibility in Aminohexylgeldanamycin hydrochloride-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducibility in assays involving Aminohexylgeldanamycin hydrochloride (AH-GAH).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a direct question-and-answer format.
Q1: My this compound precipitated out of solution. How can I resolve this?
A1: Precipitate formation is a common issue due to the limited solubility of geldanamycin and its derivatives.[1][2] this compound is soluble in DMSO[]. For cell culture experiments, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or media.
-
Potential Cause: The final concentration of DMSO in the aqueous solution is too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your assay is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. However, always run a vehicle control to account for any effects of DMSO on your experimental system. If precipitation persists, gentle warming and sonication can aid dissolution when preparing the initial stock.[4]
-
Potential Cause: The compound has low solubility in aqueous buffers.
-
Solution: For in vivo studies or when DMSO is not suitable, specialized formulations may be necessary. A suggested protocol involves a multi-step dissolution process with solvents like PEG300 and Tween-80.[4]
Q2: I am observing inconsistent results between experiments. What are the likely sources of variability?
A2: Inconsistent results can stem from several factors related to the handling and stability of this compound.
-
Potential Cause: Degradation of the compound due to improper storage.
-
Solution: Store the solid compound and stock solutions properly. Vendors recommend storing the powder at -20°C for up to two years and DMSO stock solutions at -80°C for up to 6 months or -20°C for one month, protected from light.[4][5] Avoid repeated freeze-thaw cycles.
-
Potential Cause: Inaccurate final concentration of the inhibitor.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Prepare fresh dilutions from a reliable stock for each experiment to avoid variability from degraded working solutions.
-
Potential Cause: Biological variability in cell-based assays.
-
Solution: Use cells with a consistent passage number, ensure similar cell density at the time of treatment, and standardize incubation times.
Q3: My positive control (another HSP90 inhibitor) works, but this compound shows no effect. Why?
A3: If a known HSP90 inhibitor shows the expected effect (e.g., degradation of a client protein like HER2 or Akt), but AH-GAH does not, the issue may lie with the compound's activity or the specific assay conditions.
-
Potential Cause: The compound has degraded.
-
Solution: Use a fresh vial of the compound or prepare a new stock solution from powder stored under recommended conditions.[4][5]
-
Potential Cause: The concentration used is too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., EC50 or IC50) for your specific cell line and assay. While potent, the required concentration can vary between different biological systems.
-
Potential Cause: Insufficient treatment time.
-
Solution: The degradation of HSP90 client proteins is a time-dependent process.[6] Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect.
Q4: I am seeing significant toxicity in my cell-based assay, even at low concentrations. How can I mitigate this?
A4: Geldanamycin and its analogs can exhibit off-target toxicities.[1][7]
-
Potential Cause: The cell line is highly sensitive to the compound or the solvent.
-
Solution: Lower the concentration of this compound and/or the final DMSO concentration. Always include a vehicle (DMSO) control to assess the baseline level of cytotoxicity.
-
Potential Cause: Hepatotoxicity associated with the benzoquinone moiety.
-
Solution: While AH-GAH is a derivative designed to improve properties, inherent toxicities of the geldanamycin class may persist.[7] It is crucial to establish a therapeutic window in your model system by performing a careful dose-response analysis for toxicity versus HSP90 inhibition.
Quantitative Data Summary
For reproducible results, careful management of stock solutions and experimental concentrations is critical. The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility and Storage Recommendations
| Parameter | Solvent/Condition | Specification | Citation |
| Solubility | DMSO | Soluble | [] |
| Storage (Powder) | -20°C | Up to 2 years | [5] |
| Storage (DMSO Stock) | -80°C | Up to 6 months (protect from light) | [4] |
| -20°C | Up to 1 month (protect from light) | [4] |
Table 2: Example Formulation for In Vivo Studies
| Step | Component | Volume Percentage | Notes | Citation |
| 1 | DMSO Stock Solution | 10% | Prepare a concentrated stock in DMSO first. | [4] |
| 2 | PEG300 | 40% | Add to the DMSO stock and mix. | [4] |
| 3 | Tween-80 | 5% | Add and mix. | [4] |
| 4 | Saline | 45% | Add to reach the final volume. | [4] |
| Note: This protocol is provided as an example. The final formulation should be optimized for the specific experimental model. Prepare fresh on the day of use. |
Experimental Protocols & Visualizations
Mechanism of Action: HSP90 Inhibition
This compound, like other benzoquinone ansamycins, targets the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90).[1][6] This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle.[8] Consequently, HSP90 client proteins, which are often critical for cancer cell signaling and survival, become destabilized and are targeted for degradation by the ubiquitin-proteasome pathway.[6][8] This leads to the downstream inhibition of oncogenic signaling. A common secondary effect is the induction of a heat shock response, leading to the upregulation of chaperones like HSP70.[9]
Caption: HSP90 inhibition by this compound.
Protocol: Western Blot for HSP90 Client Protein Degradation
This protocol describes a standard method to assess the efficacy of this compound by measuring the degradation of a known HSP90 client protein, such as HER2 or Akt, in a cancer cell line.[10]
-
Cell Seeding: Plate cells (e.g., BT-474 for HER2, MCF-7 for Akt) in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 1 nM to 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the client protein of interest (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the client protein band intensity relative to the loading control indicates HSP90 inhibition.
References
- 1. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Interpreting unexpected phenotypes after Aminohexylgeldanamycin hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Aminohexylgeldanamycin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent derivative of Geldanamycin and functions as a Heat Shock Protein 90 (HSP90) inhibitor.[1] Its primary mechanism involves binding to the N-terminal ATP-binding pocket of HSP90.[2] This action inhibits the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[3][4][5] Many of these client proteins are critical for cancer cell growth and survival, including oncoproteins, transcription factors, and kinases.[6][7] By targeting HSP90, this compound can disrupt multiple oncogenic signaling pathways simultaneously.[6][7]
Q2: My cells are showing increased expression of HSP70 and HSP27 after treatment. Is this expected?
Yes, this is a well-documented response to HSP90 inhibition. The inhibition of HSP90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), a transcription factor.[6][8] Activated HSF1 then translocates to the nucleus and induces the transcription of other heat shock proteins, including HSP70 and HSP27.[6][8] This is a compensatory, pro-survival mechanism that can potentially lead to resistance to HSP90 inhibitors.[9]
Q3: I am observing significant cytotoxicity in my non-cancerous control cell line. What could be the cause?
While HSP90 inhibitors are often more toxic to cancer cells, which are highly dependent on HSP90 for survival, off-target toxicity can occur. First-generation HSP90 inhibitors were known to have adverse effects, including hepatotoxicity.[6][10] Although Aminohexylgeldanamycin is a derivative designed to have a better toxicity profile, off-target effects can still be observed. It is crucial to perform dose-response experiments to determine the therapeutic window for your specific cell lines.
Q4: The anti-cancer effect of this compound is less than anticipated in my in vivo model. What are potential reasons?
Several factors could contribute to reduced in vivo efficacy. Geldanamycin and some of its derivatives have poor solubility, which can affect bioavailability and delivery to the tumor site.[6][7] Additionally, the induction of the heat shock response and other resistance mechanisms can counteract the drug's effects.[9] It is also worth noting that in clinical trials with HSP90 inhibitors, side effects such as abdominal and back pain have been reported, which could potentially indicate broader systemic effects.[10][11]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Symptoms:
-
Higher than expected cell viability in cancer cells after treatment.
-
Lower than expected cell viability in control (non-cancerous) cells.
-
Inconsistent results across replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Drug Insolubility | Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. |
| Induction of Pro-Survival Pathways | Co-treat with an inhibitor of the heat shock response (e.g., a small molecule inhibitor of HSF1) to see if this enhances efficacy. |
| Off-Target Toxicity | Perform a dose-response curve on both cancer and control cell lines to determine the IC50 and therapeutic index. Consider using a lower concentration or a different HSP90 inhibitor derivative. |
| Cell Line Specific Resistance | Investigate the expression levels of HSP90 and its client proteins in your cell line. Some cell lines may have inherent resistance mechanisms. |
Issue 2: Inconsistent Protein Degradation
Symptoms:
-
Inconsistent or absent degradation of known HSP90 client proteins (e.g., HER2, Raf-1, Akt) after treatment.
-
Variable induction of HSP70.
Possible Causes & Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | Perform a time-course and dose-response experiment, followed by Western blot analysis, to determine the optimal conditions for client protein degradation. |
| Antibody Quality | Validate the primary antibodies used for Western blotting to ensure they are specific and sensitive for the target proteins. |
| Proteasome Inhibition | As a positive control, co-treat cells with a known proteasome inhibitor (e.g., MG132) to confirm that the degradation of client proteins is proteasome-dependent. |
| Cellular Context | The dependency on HSP90 for specific client proteins can vary between cell lines. Confirm the HSP90-dependency of your target protein in your specific cellular model. |
Experimental Protocols
Western Blot Analysis for HSP90 Client Protein Degradation and HSP70 Induction
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target HSP90 client protein (e.g., HER2, Akt), HSP70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: HSP90 Inhibition Signaling Pathway.
References
- 1. This compound|CAS 1146534-45-3|DC Chemicals [dcchemicals.com]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Aminohexylgeldanamycin hydrochloride
This technical support center provides best practices for the long-term storage and handling of Aminohexylgeldanamycin hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is expected to be stable for up to two years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month. It is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO.[2] It is important to note that the parent compound, geldanamycin, has poor water solubility, and its analogs may also have limited solubility in aqueous solutions.[3][4]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light during storage and handling to prevent potential photodegradation.[2]
Q5: What are the primary cellular targets of this compound?
A5: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[5] By inhibiting HSP90, it disrupts the folding, stability, and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation, such as Akt, Raf-1, and HER2.[6][7]
Quantitative Data Summary
The stability of this compound can be affected by various environmental factors. The following table summarizes its stability under different storage conditions.
| Form | Storage Condition | Solvent | Duration | Expected Stability |
| Powder | -20°C | N/A | 2 years | Stable[5] |
| Solution | 4°C | DMSO | 2 weeks | Stable[5] |
| Solution | -20°C | DMSO | 1 month | Generally useable[1] |
| Solution | -80°C | DMSO | 6 months | Stable[5] |
Troubleshooting Guide
Q: I am observing precipitation in my stock solution of this compound after thawing. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage.
-
Action 1: Gently warm the solution to 37°C for a short period and vortex to try and redissolve the precipitate.
-
Action 2: If precipitation persists, centrifuge the vial to pellet the precipitate and use the clear supernatant. Note that the actual concentration may be lower than expected.
-
Prevention: Ensure the stock solution concentration is not too high. When preparing, ensure the compound is fully dissolved before storing. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q: My experimental results are inconsistent, and I suspect the compound has degraded. How can I check its integrity?
A: Degradation can lead to a loss of activity.
-
Action 1: Perform a stability check using a validated analytical method like HPLC (see Experimental Protocols section). Compare the chromatogram of your sample to a freshly prepared standard. The presence of new peaks or a decrease in the main peak area can indicate degradation.
-
Action 2: Run a positive control experiment with a known sensitive cell line to verify the biological activity of your compound.
-
Prevention: Strictly adhere to the recommended storage and handling conditions. Protect the compound from light and elevated temperatures.
Q: I am not observing the expected downstream effects of HSP90 inhibition in my cell-based assay. What could be the reason?
A: Several factors could contribute to this observation.
-
Cellular Context: The sensitivity of cells to HSP90 inhibitors can vary depending on their "addiction" to the HSP90 chaperone machinery.[7] Highly proliferative cancer cells are often more sensitive.
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your specific cell line and experimental endpoint. A dose-response and time-course experiment is recommended to optimize these parameters.
-
Off-target Effects: While a potent HSP90 inhibitor, off-target effects can sometimes lead to unexpected results.
-
Heat Shock Response: Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other heat shock proteins like HSP70, which can have pro-survival effects and potentially counteract the inhibitory effects.[8]
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are crucial for specific applications.
1. Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound reference standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and run a linear gradient to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
5. Analysis:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO/Methanol).
-
Analyze the stressed samples alongside a non-degraded control sample.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can further confirm specificity.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz (DOT language) to visualize key concepts.
References
- 1. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HSP90 Inhibition by Aminohexylgeldanamycin Hydrochloride: A Comparative Guide to Client Protein Degradation
This guide provides a comprehensive comparison of Aminohexylgeldanamycin hydrochloride's performance as a Heat Shock Protein 90 (HSP90) inhibitor, validated through the degradation of its client proteins. It is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound against other HSP90 inhibitors.
Introduction to HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2][3] It facilitates the proper folding, stability, and activation of a wide array of "client" proteins, many of which are crucial for cell growth, differentiation, and survival.[2][4] In cancer cells, HSP90 is often overexpressed and is vital for maintaining the function of numerous oncoproteins, including mutated kinases and transcription factors that drive malignant progression.[5][6][7] This reliance makes HSP90 an attractive therapeutic target in oncology.[2][6]
HSP90 inhibitors, such as the benzoquinone ansamycin Geldanamycin and its derivatives, function by binding to the N-terminal ATP-binding pocket of HSP90.[4][8] This inhibition disrupts the chaperone's function, leading to the misfolding of its client proteins.[9] These destabilized clients are then targeted for ubiquitination and subsequent degradation by the proteasome.[2][9] Therefore, a key method for validating the efficacy of an HSP90 inhibitor is to measure the depletion of its known client proteins.[9][10]
This compound is a derivative of Geldanamycin, designed to offer potentially improved pharmacological properties. Like its parent compound, its primary mechanism of action is the induction of HSP90 client protein degradation.
Comparative Analysis of HSP90 Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized HSP90 inhibitors. These inhibitors, while often targeting the same ATP-binding site, can exhibit different potencies and off-target effects.
-
Geldanamycin (Parent Compound): The prototypical natural product inhibitor, potent but limited by poor solubility and significant hepatotoxicity.[2][3]
-
17-AAG (Tanespimycin): A key derivative of Geldanamycin with reduced hepatotoxicity and better solubility, which has undergone extensive clinical trials.[4][7][11] It serves as a standard benchmark for new Geldanamycin analogs.
-
17-DMAG (Alvespimycin): Another Geldanamycin derivative with improved water solubility and oral bioavailability compared to 17-AAG.[7][11]
-
Radicicol: A structurally distinct, macrocyclic natural product that also inhibits the N-terminal ATP-binding site of HSP90.[5]
-
NVP-AUY922 (Luminespib): A potent, synthetic, resorcinol-based isoxazole amide inhibitor that is structurally unrelated to the ansamycins and has shown broad anti-tumor activity.[12]
Data Presentation: Inhibitor-Induced Client Protein Degradation
The following table summarizes the expected effects of various HSP90 inhibitors on the degradation of key client proteins, as a means of validating their inhibitory action. The degradation is typically measured as a decrease in protein levels via Western blot.
| HSP90 Inhibitor | Class | HER2/ErbB2 | Akt | Cdk4 | Raf-1 | Mutant p53 | Key Features |
| Aminohexylgeldanamycin HCl | Geldanamycin Derivative | Effective Degradation | Effective Degradation | Effective Degradation | Effective Degradation | Effective Degradation | Expected to follow the classic Geldanamycin mechanism. |
| Geldanamycin | Benzoquinone Ansamycin | Strong Degradation | Strong Degradation | Strong Degradation | Strong Degradation | Strong Degradation | Potent but hepatotoxic; serves as a positive control.[4][13] |
| 17-AAG (Tanespimycin) | Geldanamycin Derivative | Strong Degradation | Strong Degradation | Strong Degradation | Strong Degradation | Strong Degradation | Clinically evaluated; less toxic than Geldanamycin.[11][14] |
| Radicicol | Macrolide | Effective Degradation | Effective Degradation | Effective Degradation | Effective Degradation | Effective Degradation | Structurally distinct natural product inhibitor.[5] |
| NVP-AUY922 (Luminespib) | Synthetic Isoxazole | Potent Degradation | Potent Degradation | Potent Degradation | Potent Degradation | Potent Degradation | High potency synthetic inhibitor.[12] |
Visualizations
HSP90 Inhibition and Client Protein Degradation Pathway
Caption: Pathway of HSP90 inhibition leading to client protein degradation.
Experimental Workflow: Western Blot for Client Protein Levels
Caption: Workflow for validating HSP90 inhibition via Western blot.
Experimental Protocols
Protocol: Validation of HSP90 Inhibition by Western Blot Analysis of Client Protein Degradation
This protocol details the steps to assess the degradation of HSP90 client proteins (e.g., HER2, Akt, Cdk4) in cancer cells following treatment with this compound.
1. Cell Culture and Treatment: a. Plate a suitable cancer cell line known to express high levels of the client protein of interest (e.g., BT-474 for HER2, MCF-7 for Akt) in 6-well plates. b. Allow cells to adhere and grow to 70-80% confluency. c. Treat cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM). d. Include a vehicle control (e.g., DMSO) and a positive control inhibitor like 17-AAG. e. Incubate the cells for a specified time course (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the HSP90 client protein (e.g., anti-HER2, anti-Akt) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software. Normalize the intensity of the client protein band to the loading control band. d. Compare the levels of the client protein in treated samples to the vehicle control to determine the extent of degradation. A dose-dependent decrease in the client protein level validates the inhibitory activity of this compound.
References
- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using natural product inhibitors to validate Hsp90 as a molecular target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin-Derived HSP90 Inhibitors Are Synthetic Lethal with NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HSP90 Inhibitors: 17-AAG vs. Aminohexylgeldanamycin Hydrochloride in Breast Cancer Cells
A comprehensive review of the available preclinical data on the efficacy of two geldanamycin-derived Hsp90 inhibitors, 17-allylamino-17-demethoxygeldanamycin (17-AAG) and Aminohexylgeldanamycin hydrochloride, in the context of breast cancer.
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a multitude of proteins that are essential for tumor growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting key oncogenic signaling pathways and inducing cancer cell death. This guide provides a comparative overview of two Hsp90 inhibitors: the well-studied 17-AAG (Tanespimycin) and the less characterized this compound.
17-AAG (Tanespimycin): A First-Generation HSP90 Inhibitor
17-AAG is a derivative of the natural product geldanamycin with reduced hepatotoxicity.[1] It has been extensively investigated in preclinical and clinical settings for various cancers, including breast cancer.[2][3]
Mechanism of Action
17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4] In breast cancer, key client proteins include HER2, estrogen receptor (ER), progesterone receptor (PR), Akt, and Raf-1.[5] The degradation of these proteins can lead to cell cycle arrest and apoptosis.[5]
Efficacy in Breast Cancer Cell Lines
17-AAG has demonstrated cytotoxic and anti-proliferative effects across a range of breast cancer cell lines, including HER2-positive, ER-positive, and triple-negative subtypes. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Subtype | IC50 (nM) | Reference |
| SKBR-3 | HER2+ | 70 | |
| JIMT-1 | HER2+, Trastuzumab-resistant | 10 | |
| BT474 | HER2+ | 5-6 | |
| MDA-MB-231 | Triple-Negative | Data varies | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
This compound: An Emerging Derivative
This compound, also known as 17-[(6-aminohexyl)amino]-17-demethoxygeldanamycin or AHGDM, is another derivative of geldanamycin. It is recognized as a potent HSP90 inhibitor with antiangiogenic and antitumor properties.
Current State of Research
The available research on this compound is limited compared to 17-AAG. Much of the existing data comes from studies where it is used as a component of targeted drug delivery systems. For instance, it has been conjugated to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers to enhance its delivery to prostate cancer cells. While these studies confirm its cytotoxic activity, they do not provide specific IC50 values for standalone this compound in breast cancer cell lines.
Due to the lack of publicly available data directly comparing the efficacy of this compound and 17-AAG in breast cancer cells, a direct quantitative comparison is not feasible at this time.
Experimental Protocols
Cell Proliferation Assay (MTT Assay) for IC50 Determination
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding : Breast cancer cells (e.g., MCF-7, SKBR-3, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment : The cells are then treated with a range of concentrations of the HSP90 inhibitor (e.g., 17-AAG) or vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Client Protein Degradation
This technique is used to detect the levels of specific proteins in a sample.
-
Cell Lysis : Breast cancer cells are treated with the HSP90 inhibitor for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence.
-
Analysis : The intensity of the protein bands is quantified to determine the relative protein levels.
Conclusion
17-AAG is a well-documented HSP90 inhibitor with proven efficacy against various breast cancer cell lines, particularly those dependent on HSP90 client proteins like HER2. Its mechanism of action and effects on cancer cells have been extensively studied.
This compound is also a potent HSP90 inhibitor, though its specific activity in breast cancer cells as a standalone agent is not well-documented in publicly available literature. The primary focus of research on this compound has been its incorporation into targeted drug delivery systems for other cancers, such as prostate cancer.
For researchers and drug development professionals, 17-AAG serves as a benchmark first-generation HSP90 inhibitor with a wealth of available data. This compound represents a potentially valuable molecule, particularly for the development of targeted therapies. However, further in-depth studies are required to elucidate its specific efficacy in breast cancer cells and to enable a direct and comprehensive comparison with 17-AAG.
References
- 1. researchgate.net [researchgate.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. 17-allylamino-17-demethoxygeldanamycin synergistically potentiates tumor necrosis factor-induced lung cancer cell death by blocking the nuclear factor-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1146534-45-3 [chemicalbook.com]
A Head-to-Head Comparison of Aminohexylgeldanamycin Hydrochloride and Other Geldanamycin Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aminohexylgeldanamycin hydrochloride and other geldanamycin analogs, focusing on their performance as inhibitors of Heat Shock Protein 90 (HSP90), a critical target in cancer therapy. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes important biological pathways and workflows to aid in the selection and application of these compounds in a research setting.
Introduction to Geldanamycin and its Analogs
Geldanamycin is a naturally occurring benzoquinone ansamycin that inhibits HSP90 by binding to its ATP pocket, leading to the degradation of a wide array of oncogenic client proteins.[1] Despite its potent anti-tumor activity, the clinical development of geldanamycin was hindered by its poor solubility and significant hepatotoxicity.[2] This led to the synthesis of numerous analogs with improved pharmacological properties. Among the most studied are 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), which have shown reduced toxicity while retaining potent HSP90 inhibitory activity.[2][3] this compound is another such analog designed to offer improved characteristics for research and potential therapeutic applications.
Quantitative Comparison of Biological Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of geldanamycin and several of its key analogs against various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell culture techniques and assay duration.
Table 1: IC50 Values of Geldanamycin Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Geldanamycin | MCF-7 | ~20 | |
| SK-BR-3 | ~7 | [4] | |
| 17-AAG | MCF-7 | ~50 | [5] |
| SK-BR-3 | ~10 | [6] | |
| 17-DMAG | MDA-MB-231 | 60 | |
| Aminohexylgeldanamycin | Not Available | Not Available |
Table 2: IC50 Values of Geldanamycin Analogs in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Geldanamycin | PC-3 | Prostate | ~100 | [1] |
| U-87 MG | Glioblastoma | ~50 | [1] | |
| 17-AAG | PC-3 | Prostate | ~75 | [1] |
| U-87 MG | Glioblastoma | ~100 | [1] | |
| 17-DMAG | HCT116 | Colon | ~50 | [5] |
| Aminohexylgeldanamycin | Not Available | Not Available |
Note: The absence of publicly available, directly comparable IC50 data for this compound in these specific cell lines is a current limitation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these HSP90 inhibitors, the following diagrams illustrate the HSP90 chaperone signaling pathway and a typical experimental workflow.
Caption: The HSP90 chaperone cycle and the inhibitory action of geldanamycin analogs.
Caption: A typical workflow for evaluating the efficacy of HSP90 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HSP90 ATPase Inhibition Assay (Malachite Green Assay)
This assay measures the ATPase activity of HSP90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified HSP90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Geldanamycin analogs (test compounds)
-
Malachite Green Reagent (freshly prepared)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HSP90 protein, and the test compound (or vehicle control) in a 96-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the liberated inorganic phosphate.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of phosphate released is proportional to the HSP90 ATPase activity. The inhibitory effect of the compounds is calculated by comparing the absorbance of the treated wells to the control wells.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Geldanamycin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the geldanamycin analogs and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for HSP90 Client Proteins
Western blotting is used to detect the degradation of specific HSP90 client proteins following treatment with the inhibitors.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Her2, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the client proteins will decrease in a dose-dependent manner with effective HSP90 inhibition.
Conclusion
Geldanamycin and its analogs represent a promising class of anti-cancer agents targeting the HSP90 molecular chaperone. While analogs like 17-AAG and 17-DMAG have been extensively studied and have demonstrated improved pharmacological profiles over the parent compound, the publicly available data for a direct, quantitative comparison with newer analogs such as this compound is limited. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of this important class of HSP90 inhibitors. Future studies directly comparing these analogs under identical conditions are warranted to definitively establish their relative potency and selectivity.
References
- 1. Synthesis, structure and anticancer activity of new geldanamycin amine analogs containing C(17)- or C(20)- flexible and rigid arms as well as closed or open ansa-bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Correlation: Aminohexylgeldanamycin Hydrochloride's Efficacy from Lab Bench to Preclinical Models
A Comparative Guide for Researchers in Oncology Drug Development
Aminohexylgeldanamycin hydrochloride, a derivative of the potent heat shock protein 90 (Hsp90) inhibitor geldanamycin, has emerged as a promising candidate in anticancer research. Its mechanism of action, like other ansamycins, involves the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. This guide provides a comparative analysis of the in vitro and in vivo effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We present a synthesis of available experimental data, detailed methodologies, and a visual representation of its role in key signaling pathways.
In Vitro Performance: Potent Cytotoxicity Against Cancer Cell Lines
This compound and its conjugates have demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these in vitro studies.
A study focusing on an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate of Aminohexylgeldanamycin (AH-GDM) targeted with a cyclo-(Arg-Gly-Asp-D-Phe-Lys) (RGDfK) peptide provides valuable in vitro data. The growth inhibition of this targeted conjugate (P1) and a non-targeted conjugate (P2) was compared with free this compound in prostate cancer cell lines (PC-3 and DU145) and human umbilical vein endothelial cells (HUVEC).
| Compound | Cell Line | IC50 (µM)[1] |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 | ~1.5 |
| DU145 | ~0.8 | |
| HUVEC | ~0.5 | |
| HPMA-AH-GDM-RGDfK (P1) | PC-3 | ~1.2 |
| DU145 | ~0.5 | |
| HUVEC | ~0.2 | |
| HPMA-AH-GDM (P2) | PC-3 | ~2.0 |
| DU145 | ~1.0 | |
| HUVEC | ~0.7 |
Table 1: In Vitro Growth Inhibition (IC50) of this compound and its HPMA Conjugates.[1]
The data indicates that both the free drug and its conjugates exhibit potent cytotoxic activity. Notably, the RGDfK-targeted conjugate (P1) showed slightly enhanced or comparable activity to the free drug, particularly in HUVEC cells, which have high expression of the αvβ3 integrin targeted by the RGDfK peptide.[1]
In Vivo Efficacy: Targeted Delivery Enhances Antitumor Activity
Translating in vitro potency to in vivo efficacy is a critical step in drug development. For Aminohexylgeldanamycin, in vivo studies have primarily focused on its HPMA copolymer conjugate. In a key study, the antitumor activity of the targeted (P1) and non-targeted (P2) HPMA-AH-GDM conjugates was evaluated in nude mice bearing DU-145 human prostate cancer xenografts.[2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21[2] | Percentage of Tumor Growth Inhibition (%) |
| Saline (Control) | ~1200 | 0 |
| HPMA-AH-GDM (P2, non-targeted) | ~800 | ~33 |
| HPMA-AH-GDM-RGDfK (P1, targeted) | ~400 | ~67 |
Table 2: In Vivo Antitumor Activity of HPMA-Aminohexylgeldanamycin Conjugates in a DU-145 Prostate Cancer Xenograft Model.[2]
The in vivo results demonstrate a clear advantage for the targeted delivery of Aminohexylgeldanamycin. The RGDfK-targeted conjugate (P1) resulted in a significantly greater inhibition of tumor growth compared to the non-targeted conjugate (P2), highlighting the potential of this approach to enhance therapeutic efficacy.[2] While direct in vivo efficacy data for the free this compound is limited in this specific comparative context, the maximum tolerated dose (MTD) for a single intravenous injection in mice was found to be 30 mg/kg, whereas the HPMA conjugate was tolerated at up to 80 mg/kg drug equivalent, suggesting an improved safety profile for the conjugated form.[1]
Correlation Between In Vitro and In Vivo Effects
A direct quantitative correlation between the in vitro IC50 values and the in vivo tumor growth inhibition is complex and influenced by numerous factors, including drug pharmacokinetics, tumor microenvironment, and the specific delivery system used. In the case of Aminohexylgeldanamycin, the available data suggests a positive qualitative correlation. The potent in vitro cytotoxicity observed translates to significant antitumor activity in vivo, particularly when formulated in a targeted delivery system.
The enhanced in vivo efficacy of the RGDfK-targeted conjugate, despite having only slightly better or comparable in vitro IC50 values to the free drug, underscores the importance of drug delivery and targeting in achieving a therapeutic effect. This suggests that while the intrinsic activity of the drug is crucial, its ability to accumulate and be retained at the tumor site is a key determinant of its overall in vivo performance.
Mechanism of Action: Disruption of the Hsp90 Chaperone Machinery
This compound exerts its anticancer effects by inhibiting Hsp90, leading to the degradation of a multitude of "client" proteins that are essential for tumor cell survival, proliferation, and angiogenesis. Key signaling pathways affected by Hsp90 inhibition include the PI3K/Akt and Raf/MEK/ERK pathways.
By inhibiting Hsp90, this compound disrupts the stabilization of key client proteins like Akt and Raf, leading to their ubiquitination and subsequent degradation by the proteasome. This results in the suppression of pro-survival signaling pathways and the induction of apoptosis in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells (e.g., PC-3, DU145, HUVEC) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, its conjugates, or vehicle control for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Treat cells with the desired concentrations of the Hsp90 inhibitor for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Raf-1, Hsp70) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 DU-145 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compounds (e.g., HPMA-AH-GDM conjugates or saline control) intravenously at the predetermined doses and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (length × width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, excise and weigh the tumors.
Conclusion
This compound and its derivatives exhibit a strong correlation between their in vitro potency and in vivo antitumor effects. The data presented in this guide highlights the compound's significant cytotoxic activity against cancer cells and its ability to inhibit tumor growth in preclinical models. Furthermore, the use of a targeted delivery system, such as the HPMA copolymer-RGDfK conjugate, demonstrates a promising strategy to enhance the therapeutic index of this potent Hsp90 inhibitor. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to further explore and build upon the therapeutic potential of this compound in the fight against cancer. Future studies focusing on a direct comparison of the free drug and its various formulations in comprehensive pharmacokinetic and pharmacodynamic assays will be crucial for a more precise in vitro to in vivo correlation and for guiding its clinical development.
References
Unlocking Potent Anticancer Synergies: A Comparative Guide to Aminohexylgeldanamycin Hydrochloride Combinations
For Immediate Release
A deep dive into the synergistic effects of Aminohexylgeldanamycin hydrochloride with a range of anticancer agents reveals promising therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of combination therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform future preclinical and clinical research.
This compound, a potent inhibitor of Heat Shock Protein 90 (HSP90), demonstrates significant promise in oncology. Its ability to destabilize a multitude of proteins crucial for cancer cell survival and proliferation makes it an attractive candidate for combination therapies. This guide evaluates the synergistic effects of this HSP90 inhibitor with several key classes of anticancer drugs, offering a clear comparison of their enhanced efficacy.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound (referred to interchangeably with its well-studied analog 17-AAG) in combination with other anticancer drugs has been quantified across various cancer cell lines. The tables below summarize the key findings, including the half-maximal inhibitory concentration (IC50) values and the Combination Index (CI), where a CI value less than 1 indicates synergy.
Table 1: Synergistic Effects of 17-AAG in Combination with Chemotherapeutic Agents
| Cancer Type | Cell Line | Combination Drug | IC50 (17-AAG alone) | IC50 (Combination Drug alone) | Combination Effect (CI Value) | Key Findings |
| Ovarian Cancer | SKOV-3 | Paclitaxel | Not Specified | Not Specified | 0.53 | Sensitizes cells with high p-AKT levels to paclitaxel. |
| Ovarian Cancer | IGROV-1 | Paclitaxel | Not Specified | Not Specified | 0.50 | Effective in cells with activated PI3K/AKT pathway. |
| Esophageal Squamous Cell Carcinoma | KYSE30 (Cisplatin-Resistant) | Cisplatin | Not Specified | Not Specified | Synergistic | Overcomes cisplatin resistance and induces apoptosis. |
| Esophageal Squamous Cell Carcinoma | KYSE150 (Cisplatin-Resistant) | Cisplatin | Not Specified | Not Specified | Synergistic | Enhances cisplatin-induced apoptosis via the Akt/XIAP pathway. |
| Anaplastic Large Cell Lymphoma | ALCL cell lines | Doxorubicin | Not Specified | Not Specified | Synergistic | Sublethal concentrations of 17-AAG enhance doxorubicin's antiproliferative effects. |
Table 2: Synergistic Effects of HSP90 Inhibitors in Combination with Targeted Therapies and Proteasome Inhibitors
| Cancer Type | Cell Line | HSP90 Inhibitor | Combination Drug | IC50 (HSP90i alone) | IC50 (Combination Drug alone) | Combination Effect (CI Value) | Key Findings |
| HER2+ Breast Cancer | BT-474 | 17-AAG | Trastuzumab | ~20 nM | 10 µg/ml | Synergistic | Enhanced HER2 degradation and synergistic growth arrest. |
| HER2+ Breast Cancer | SKBr-3 | 17-AAG | Trastuzumab | ~20 nM | 10 µg/ml | Synergistic | Overcomes trastuzumab resistance through enhanced HER2 ubiquitination. |
| Multiple Myeloma | NCI-H929 | NVP-HSP990 | Bortezomib | Not Specified | Not Specified | Synergistic | Synergistic killing of multiple myeloma cells. |
| Multiple Myeloma | U266 | NVP-HSP990 | Bortezomib | Not Specified | Not Specified | Synergistic | Effective in inducing apoptosis in bortezomib-sensitive cells. |
Delving into the Mechanisms: Signaling Pathways of Synergy
The enhanced anticancer activity observed in these combinations stems from the simultaneous disruption of multiple, often interconnected, signaling pathways critical for cancer cell survival. The following diagrams, generated using Graphviz, illustrate the key mechanisms of synergy.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited in this guide.
Cell Viability and Synergy Analysis
The synergistic effects of drug combinations were primarily assessed using cell viability assays and subsequent calculation of the Combination Index (CI).
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of this compound, the combination drug, or a combination of both at a constant ratio. A vehicle-only control is also included.
2. MTT Assay for Cell Viability:
-
Following a 48-72 hour incubation period with the drugs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
3. Calculation of Combination Index (CI):
-
The percentage of cell viability is calculated for each treatment condition relative to the vehicle-treated control.
-
The dose-effect relationship for each drug and the combination is analyzed using the Chou-Talalay method.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blotting for Protein Expression Analysis
To investigate the molecular mechanisms underlying the observed synergistic effects, Western blotting is employed to assess changes in the expression and phosphorylation status of key signaling proteins.
1. Protein Extraction and Quantification:
-
Cells are treated with the drugs for a specified period.
-
Cells are then lysed to extract total protein.
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, HER2, PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
4. Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured.
-
The intensity of the bands corresponding to the target proteins is quantified to determine changes in protein expression or phosphorylation.
This guide provides a foundational understanding of the synergistic potential of this compound in combination with other anticancer agents. The presented data and methodologies are intended to facilitate further research and development in this promising area of oncology.
Side-by-side analysis of the apoptotic pathways induced by different HSP90 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] Its inhibition leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[1][3][4] This guide provides a side-by-side analysis of the apoptotic pathways induced by four prominent HSP90 inhibitors: 17-AAG (Tanespimycin), Ganetespib (STA-9090), AUY922 (Luminespib), and AT13387 (Onalespib), supported by experimental data and detailed protocols.
Comparative Overview of Apoptotic Induction
The following table summarizes the key apoptotic effects of the selected HSP90 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line(s) | Key Apoptotic Events | IC50 for Apoptosis/Proliferation | Key Client Proteins Degraded | Reference |
| 17-AAG | HCT116 (Colon), Breast Cancer Cells, H446 (Small Cell Lung) | BAX-dependent intrinsic pathway, ER stress-mediated apoptosis, Caspase-3/9 activation.[3][5][6][7] | Proliferation IC50: ~10-100 μM in MCF-7.[5] | AKT, STAT3, Survivin.[5][6] | [3][5][6][7] |
| Ganetespib | Gastric Cancer (AGS, N87), Hepatoblastoma | Activation of both death receptor (extrinsic) and mitochondrial (intrinsic) pathways, Caspase-3/8/9 and PARP cleavage.[8][9][10] | Proliferation IC50: Low nanomolar in various cancers.[8][9] | ErbB2, Erk, Akt, mTOR, CDK1.[8][9] | [8][9][10] |
| AUY922 | Leukemia, Prostate Cancer, Papillary Thyroid Carcinoma | Disruption of Bcr-Abl/Jak2/HSP90 complex, G1/G2-M arrest, Caspase-3 and PARP cleavage, Survivin downregulation.[11][12][13] | Apoptosis IC50: 10-50 nM in leukemia cells.[11] Proliferation IC50: ~6 nM in leukemia.[11] | Bcr-Abl, Jak2, STAT3, Akt, Survivin.[11][12] | [11][12][13][14] |
| AT13387 | GIST, Squamous Cell Carcinoma, Adenocarcinoma | PARP cleavage, G2/M phase arrest, downregulation of proteins in DNA repair and cell signaling.[15][16] | Proliferation IC50: < 100 nM in GIST cell lines.[15] < 20 nM in SCC and colon cancer.[16] | KIT, AKT, phospho-ERK, phospho-S6, P53, MEK, FAK, CDK4.[15][16] | [15][16][17] |
Visualizing the Pathways and Processes
The following diagrams illustrate the general mechanism of HSP90 inhibitor-induced apoptosis and a standard experimental workflow for its assessment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Hsp90 inhibitor induces autophagy and apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting heat-shock protein 90 with ganetespib for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genesandcancer.com [genesandcancer.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Hsp90 inhibitor NVP-AUY922 radiosensitizes prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Hsp90 inhibitor NVP-AUY922 radiosensitizes prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amyloid-protein-1-15.com [amyloid-protein-1-15.com]
A Comparative Analysis of Aminohexylgeldanamycin Hydrochloride and its Parent Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the heat shock protein 90 (Hsp90) inhibitor Aminohexylgeldanamycin hydrochloride (AH-GDM) with its parent compounds, geldanamycin (GDM) and 17-allylamino-17-demethoxygeldanamycin (17-AAG). This analysis is based on available preclinical data and focuses on the therapeutic index, a critical measure of a drug's safety and efficacy.
Executive Summary
Geldanamycin, a natural product, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins. However, its clinical development has been hampered by significant hepatotoxicity. This led to the synthesis of less toxic analogs, including 17-AAG, which has been extensively studied in clinical trials. This compound is a further modification, and this guide aims to collate the existing data to assess its potential therapeutic window compared to its predecessors. While a complete therapeutic index for AH-GDM cannot be definitively calculated from the currently available public data due to the absence of in vivo efficacy studies on the free drug, this guide presents the available toxicity and cytotoxicity data to offer a preliminary comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for geldanamycin, 17-AAG, and this compound. It is important to note that a direct comparison of the therapeutic index is limited by the lack of comprehensive in vivo efficacy and toxicity studies for this compound as a standalone agent.
Table 1: In Vitro Cytotoxicity (IC50) of Hsp90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| T24 | Bladder Cancer | Not specified | |
| RT4 | Bladder Cancer | Not specified | |
| 17-AAG | BT474 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| SKBR3 | Breast Cancer | 5-6 | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| This compound | Not specified in available literature for the free drug. |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 2: In Vivo Toxicity Data
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities |
| Geldanamycin | Mice, Dogs | Not specified, but noted to be highly toxic | Hepatotoxicity (elevations of transaminases)[1] |
| 17-AAG | Mice | ~50 mg/kg | Generally better tolerated than geldanamycin |
| This compound | Nude mice | 30 mg/kg (single i.v. dose) | Acute toxicity and morbidity at 40 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., geldanamycin, 17-AAG, or this compound) for a specified period, typically 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the Hsp90 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess drug toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess anti-tumor efficacy. The effective dose 50 (ED50), the dose that produces a 50% reduction in tumor growth, can be determined from dose-response studies.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect the degradation of specific Hsp90 client proteins, such as Her2 and Akt, following treatment with an Hsp90 inhibitor.
Protocol:
-
Cell Lysis: Treat cancer cells with the Hsp90 inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Her2 or anti-Akt). Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and detect the signal using a specialized imaging system.
-
Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein, allowing for the assessment of protein degradation.
Mandatory Visualizations
Signaling Pathway
Caption: Hsp90 signaling pathway and mechanism of inhibitor action.
Experimental Workflow
Caption: Workflow for determining the therapeutic index of Hsp90 inhibitors.
References
A Comparative Pharmacokinetic Profile of Geldanamycin Derivatives: 17-AAG, 17-DMAG, and IPI-504
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of key Hsp90 inhibitors, supported by experimental data and methodologies, for researchers and drug development professionals.
Geldanamycin, a naturally occurring benzoquinone ansamycin, is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2] Despite its promising anticancer activity, the clinical development of geldanamycin has been hampered by its poor solubility and hepatotoxicity.[1] This has led to the development of several derivatives with improved pharmacokinetic and safety profiles. This guide provides a comparative pharmacokinetic study of three prominent geldanamycin derivatives: 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG, Alvespimycin), and the hydroquinone hydrochloride of 17-AAG (IPI-504, Retaspimycin).
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of 17-AAG, 17-DMAG, and IPI-504 have been evaluated in both preclinical and clinical studies. The following table summarizes key pharmacokinetic parameters for these derivatives in humans. It is important to note that these values can vary depending on the patient population, dosing schedule, and analytical methods used.
| Parameter | 17-AAG (Tanespimycin) | 17-DMAG (Alvespimycin) | IPI-504 (Retaspimycin) |
| Half-life (t½) | ~24 hours[3] | 24 ± 15 hours[3][4] | Data on IPI-504 itself is limited; it rapidly converts to 17-AAG in vivo. |
| Clearance (CL) | Varies with dose | 79 ± 40 mL/min/m²[3] | Not directly reported; clearance would be related to the conversion to and clearance of 17-AAG. |
| Volume of Distribution (Vd) | Not consistently reported | V1: 27.4 L, V2: 66.4 L, V3: 142 L (3-compartment model)[5] | Not directly reported. |
| Area Under the Curve (AUC) | Increases linearly with dose[6] | Increases linearly with dose[3][4] | Exposure to IPI-504, 17-AAG, and its metabolite 17-AG increases with IPI-504 dose.[7] |
| Metabolism | Extensively metabolized, primarily by CYP3A4, to the active metabolite 17-AG.[8] | Does not undergo extensive metabolism to the same extent as 17-AAG.[3] | IPI-504 is the hydroquinone of 17-AAG and is subject to in vivo oxidation to 17-AAG.[9] |
| Protein Binding | >90%[6] | Lower plasma protein binding compared to 17-AAG.[3] | Not directly reported. |
| Key Features | First-in-class Hsp90 inhibitor to enter clinical trials.[10] | Higher water solubility and oral bioavailability in mice compared to 17-AAG.[3] | Highly water-soluble prodrug of 17-AAG, allowing for intravenous formulation.[9] |
Mechanism of Action: Hsp90 Inhibition
Geldanamycin and its derivatives exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins critical for tumor progression, such as HER2, Raf-1, and Akt. The degradation of these proteins simultaneously disrupts multiple oncogenic signaling pathways.
Caption: Hsp90 Inhibition Signaling Pathway.
Experimental Protocols
Quantification of Geldanamycin Derivatives in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative determination of geldanamycin derivatives in biological matrices.
Sample Preparation:
-
Plasma samples (typically 0.1-0.2 mL) are thawed at room temperature.
-
An internal standard (e.g., a structurally similar compound not present in the sample) is added.
-
Proteins are precipitated by adding a solvent like methanol or acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Conditions (General Example):
-
Chromatographic Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software such as WinNonlin.
-
Non-compartmental analysis is used to determine parameters like the area under the concentration-time curve (AUC), clearance (CL), and terminal half-life (t½).
-
Compartmental analysis can provide more detailed information about the distribution and elimination phases, yielding parameters like the volume of distribution in different compartments.[5]
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a preclinical model, such as mice.
References
- 1. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I pharmacokinetic and pharmacodynamic study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an inhibitor of heat-shock protein 90, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of the HSP90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Dose Escalation of the Heat Shock Protein Inhibitor 17-AAG in Combination with Bortezomib in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Aminohexylgeldanamycin Hydrochloride: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Aminohexylgeldanamycin hydrochloride, a potent analog of geldanamycin. As a likely cytotoxic and antineoplastic agent, this compound requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. The following procedures are based on established guidelines for the management of cytotoxic chemical waste.
Core Principles of Cytotoxic Waste Management
This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. The primary goals of these procedures are to prevent exposure and ensure that the waste is properly segregated, contained, and ultimately destroyed. The recommended final disposal method for cytotoxic waste is high-temperature incineration.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound or any associated waste, personnel must be equipped with the appropriate PPE. This is a critical step in minimizing the risk of exposure.
-
Minimum PPE includes:
-
Disposable gloves (double-gloving is recommended)
-
A disposable gown or dedicated lab coat
-
Safety glasses with side shields or goggles
-
In cases of potential aerosol generation (e.g., handling powders), a respirator mask (P2/N95) should be worn.[3]
-
Always consider waste containers to be contaminated and handle them only while wearing gloves.[4]
Step-by-Step Disposal Procedures
3.1. Waste Segregation at the Point of Generation
Immediate and proper segregation is crucial to prevent cross-contamination of other waste streams.[5] All items contaminated with this compound must be disposed of as cytotoxic waste.
3.2. Solid Waste Disposal
This category includes contaminated PPE (gloves, gowns, masks), absorbent pads, and other disposable labware (e.g., pipette tips, tubes).
-
Collection: Place all contaminated solid waste directly into a designated cytotoxic waste container.[4]
-
Container Specifications:
-
The container must be leak-proof and clearly labeled with the cytotoxic symbol.[1][4]
-
Many jurisdictions require specific color-coding, such as red containers or yellow bags with purple lids.[1][2][5]
-
For added safety, a thick, clear garbage bag can be used to line the container, which should also be labeled "Cytotoxic Waste".[4]
-
-
Sealing: Once the container is full (do not overfill), securely seal it to prevent any leakage.
3.3. Sharps Waste Disposal
This includes any needles, syringes, scalpels, or glass that are contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a designated cytotoxic sharps container.[1]
-
Container Specifications:
-
Sealing: Do not overfill the sharps container. Once it reaches the designated fill line, securely lock the lid.
3.4. Liquid Waste Disposal
This includes unused solutions of this compound or contaminated solvents.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Container Specifications:
-
The container must be compatible with the solvent used.
-
It must be clearly labeled as "Cytotoxic Waste" and include the chemical name: "this compound."
-
-
Chemical Inactivation (if mandated by institutional policy):
-
While high-temperature incineration is the standard, some institutions may have protocols for chemical neutralization of certain cytotoxic agents.[1]
-
-
Storage: Keep liquid waste containers sealed and stored in a designated, secure area away from incompatible materials.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: This includes a respirator if the spill involves powder.
-
Containment:
-
For liquid spills, cover with an absorbent material from a cytotoxic spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
-
Cleanup: Working from the outside in, carefully collect all contaminated materials.
-
Disposal: Place all cleanup materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution as per your institution's guidelines.
Storage and Collection of Cytotoxic Waste
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is clearly marked with biohazard and cytotoxic warning signs.
-
Arrange for waste collection by a licensed hazardous waste disposal service. All waste must be accompanied by a hazardous waste consignment note.[2]
Data Presentation
| Waste Type | Container Specification | Required Labeling | Disposal Method |
| Solid Waste (PPE, labware) | Leak-proof container, often a red bin or a container lined with a thick, clear bag.[1][4] | "Cytotoxic Waste" and/or cytotoxic symbol.[4] | High-Temperature Incineration |
| Sharps Waste (needles, glass) | Puncture-resistant, rigid container, often red or yellow with a purple lid.[1][5] | "Cytotoxic Sharps" and/or cytotoxic symbol.[1] | High-Temperature Incineration |
| Liquid Waste (solutions, solvents) | Shatter-resistant, leak-proof, chemically compatible container. | "Cytotoxic Liquid Waste," chemical name, and cytotoxic symbol. | High-Temperature Incineration |
Mandatory Visualization
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safe Handling and Disposal of Aminohexylgeldanamycin Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Aminohexylgeldanamycin hydrochloride, a potent HSP90 inhibitor with antiangiogenic and antitumor activities.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on best practices for handling potent, potentially hazardous research chemicals and information available for the related compound, Geldanamycin. A thorough risk assessment should be conducted by the user before commencing any work.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Wear two pairs of powder-free, chemical-resistant gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the work area. |
| Skin and Body Protection | Disposable lab coat or gown | A disposable, long-sleeved lab coat or gown should be worn to prevent skin contamination. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound where dust formation is possible.[2] |
Handling Procedures
Adherence to strict handling protocols is crucial to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound.
Storage
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Parameter | Recommendation |
| Temperature | Store in a freezer at -20°C for long-term storage.[1] |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated and clearly labeled area for potent compounds. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Operational Plan:
-
Segregation: All contaminated waste, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and any other information required by your institution's environmental health and safety (EHS) department.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Disposal of Unused Product:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Observe all federal, state, and local environmental regulations.
Contaminated Packaging Disposal:
-
Dispose of as unused product.
Key Safety Information Summary
The following table provides a summary of the known information for this compound and the related compound Geldanamycin.
| Property | Information |
| Chemical Name | This compound[1] |
| CAS Number | 1146534-45-3[1] |
| Molecular Formula | C34H53ClN4O8[1] |
| Molecular Weight | 681.26 g/mol [1] |
| Appearance | Yellow solid (based on Geldanamycin)[2] |
| Solubility | No information available[2] |
| Stability | Stable under normal conditions.[2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Hazardous Decomposition Products | None under normal use conditions.[2] |
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult their institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
